Product packaging for 5-Heptadec-cis-8-enylresorcinol(Cat. No.:)

5-Heptadec-cis-8-enylresorcinol

Cat. No.: B15140633
M. Wt: 346.5 g/mol
InChI Key: DQSWQRFGZIJUCI-KTKRTIGZSA-N
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Description

5-(Z-heptadec-8-enyl) resorcinol has been reported in Ardisia gigantifolia, Embelia ribes, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O2 B15140633 5-Heptadec-cis-8-enylresorcinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

5-[(Z)-heptadec-8-enyl]benzene-1,3-diol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9-

InChI Key

DQSWQRFGZIJUCI-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathways for 5-(Z-heptadec-8-enyl) Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Z-heptadec-8-enyl)resorcinol, a member of the resorcinolic lipid family, has garnered interest for its potential therapeutic properties, including cytotoxic activity against cancer cells. This technical guide provides a comprehensive overview of the viable synthetic pathways for this target molecule, with a focus on stereoselective control to achieve the desired Z-configuration of the olefin. Detailed experimental protocols for key reactions, including a Z-selective Wittig reaction and final deprotection, are presented. Furthermore, the known biological activities of related resorcinolic lipids are discussed, with a focus on their impact on cancer cell signaling pathways, providing context for future drug development efforts.

Introduction

Resorcinolic lipids are a class of naturally occurring phenolic lipids characterized by a dihydroxylated aromatic ring and a long aliphatic chain. 5-(Z-heptadec-8-enyl)resorcinol, also known as Ardisiaresorcinol, is a representative member of this class, isolated from plants such as Ardisia maculosa. These compounds have demonstrated a range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. A key challenge in the synthesis of 5-(Z-heptadec-8-enyl)resorcinol is the stereoselective construction of the cis (Z) double bond at the C8 position of the 17-carbon side chain. This guide outlines a robust synthetic strategy to achieve this, primarily through a Z-selective Wittig reaction.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for 5-(Z-heptadec-8-enyl)resorcinol (1) is depicted below. The target molecule can be obtained by the deprotection of a protected resorcinol derivative (2). The key carbon-carbon bond disconnection is the double bond, which can be formed via a Wittig reaction between a suitable phosphonium ylide (4) and an aldehyde (5). The resorcinol hydroxyl groups are protected, commonly as methyl ethers (3), to prevent interference with the organometallic reagents used in the Wittig reaction.

Retrosynthesis 1 5-(Z-heptadec-8-enyl)resorcinol (1) 2 Protected Resorcinol (2) 1->2 Deprotection 3 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene (3) 2->3 Wittig Reaction 4 Phosphonium Ylide (4) 3->4 5 Aldehyde (5) 3->5 7 Alkyl Halide 4->7 6 3,5-Dimethoxybenzaldehyde 5->6

Figure 1: Retrosynthetic analysis of 5-(Z-heptadec-8-enyl)resorcinol.

Synthesis Pathway

The forward synthesis involves three main stages:

  • Protection of the Resorcinol Moiety: Starting from a commercially available resorcinol derivative, the hydroxyl groups are protected. A common and effective protecting group for this purpose is the methyl group, forming a dimethoxybenzene derivative.

  • Z-Selective Wittig Reaction: The cornerstone of this synthesis is the Wittig reaction to form the C8-C9 double bond with Z-selectivity. This is typically achieved by reacting an unstabilized phosphonium ylide with an aldehyde under specific conditions.

  • Deprotection: The final step involves the removal of the protecting groups to yield the target 5-(Z-heptadec-8-enyl)resorcinol.

Synthesis_Pathway cluster_0 Step 1: Ylide Preparation cluster_1 Step 2: Aldehyde Preparation cluster_2 Step 3: Wittig Reaction & Deprotection Octyl_halide Octyl Bromide Phosphonium_salt Octyltriphenylphosphonium Bromide Octyl_halide->Phosphonium_salt Toluene, reflux PPh3 Triphenylphosphine (PPh3) PPh3->Phosphonium_salt Ylide Octylide Phosphonium_salt->Ylide THF, -78 °C to 0 °C Base n-Butyllithium (n-BuLi) Base->Ylide Wittig_product 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene Ylide->Wittig_product THF, -78 °C to RT Nonanol Nonan-1-ol Nonanal Nonanal Nonanol->Nonanal Oxidant PCC or Swern Oxidation Oxidant->Nonanal Nonanal->Wittig_product Protected_resorcinol 3,5-Dimethoxybenzaldehyde Final_product 5-(Z-heptadec-8-enyl)resorcinol Wittig_product->Final_product DCM, 0 °C to RT Deprotection_reagent Boron Tribromide (BBr3) Deprotection_reagent->Final_product

Figure 2: Overall synthetic workflow.

Experimental Protocols

Preparation of Octyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.

Parameter Value
Reactants 1-Bromooctane, Triphenylphosphine
Solvent Toluene
Temperature Reflux
Reaction Time 24 hours
Work-up Filtration, washing with ether
Typical Yield 85-95%

Procedure:

  • To a solution of triphenylphosphine (1.1 equivalents) in dry toluene, add 1-bromooctane (1.0 equivalent).

  • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield octyltriphenylphosphonium bromide.

Z-Selective Wittig Reaction

This protocol details the crucial step of forming the Z-alkene. Unstabilized ylides, such as the one used here, generally provide good Z-selectivity, especially under salt-free conditions at low temperatures.[1]

Parameter Value
Reactants Octyltriphenylphosphonium bromide, n-Butyllithium, Nonanal
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 12-16 hours
Work-up Quenching with saturated NH4Cl, extraction, column chromatography
Typical Yield 60-80% (Z/E ratio typically >9:1)

Procedure:

  • Suspend octyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

  • Cool the ylide solution back down to -78 °C.

  • Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired Z-alkene from the E-isomer and triphenylphosphine oxide.

Demethylation of 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene

The final step is the cleavage of the methyl ethers to yield the free resorcinol. Boron tribromide is a powerful reagent for this transformation.[2]

Parameter Value
Reactant 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene
Reagent Boron tribromide (BBr3)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12 hours
Work-up Quenching with water, extraction, column chromatography
Typical Yield 80-90%

Procedure:

  • Dissolve 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (2.5 equivalents) in DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(Z-heptadec-8-enyl)resorcinol.

Biological Activity and Signaling Pathways

Resorcinolic lipids have been reported to exhibit a variety of biological activities, including cytotoxic effects against cancer cells. While specific data for 5-(Z-heptadec-8-enyl)resorcinol is limited, studies on closely related compounds provide valuable insights into their potential mechanisms of action.

A related compound, ardisiacrispin A, has been shown to suppress the proliferation and metastasis of human lung cancer cells (A549). This inhibitory effect is attributed to the modulation of oncogenic signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). Furthermore, treatment with ardisiacrispin A led to a dose-dependent decrease in the ratio of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) to total ERK. The ERK pathway is a critical regulator of cell proliferation and apoptosis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS FGFR FGFR FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Apoptosis Inhibition of Apoptosis pERK->Apoptosis Ardisiaresorcinol 5-(Z-heptadec-8-enyl)resorcinol (Ardisiaresorcinol) Ardisiaresorcinol->EGFR Inhibition Ardisiaresorcinol->FGFR Inhibition Ardisiaresorcinol->pERK Decreases p-ERK/ERK ratio

Figure 3: Postulated signaling pathway modulation by 5-(Z-heptadec-8-enyl)resorcinol.

The diagram above illustrates the potential mechanism by which 5-(Z-heptadec-8-enyl)resorcinol may exert its cytotoxic effects. By inhibiting EGFR and FGFR, it can downregulate the downstream MAPK/ERK signaling cascade, leading to a decrease in cell proliferation and an increase in apoptosis.

Conclusion

The synthesis of 5-(Z-heptadec-8-enyl)resorcinol can be effectively achieved through a multi-step pathway featuring a Z-selective Wittig reaction as the key transformation. Careful control of reaction conditions, particularly during the ylide formation and olefination, is crucial for maximizing the yield of the desired Z-isomer. The final deprotection with boron tribromide provides the target molecule in good yield. The cytotoxic properties of related resorcinolic lipids, mediated through the inhibition of key cancer-related signaling pathways, underscore the potential of 5-(Z-heptadec-8-enyl)resorcinol as a lead compound in drug discovery and development. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a member of the alkylresorcinol family, a class of phenolic lipids found in various plants, bacteria, and fungi.[1][2] These compounds are characterized by a dihydroxylated aromatic ring and a long aliphatic side chain. In plants, alkylresorcinols are believed to function as phytoanticipins and allelochemicals, playing a role in defense against pathogens and competing plants.[1][2] The unique structure of 5-(Z-heptadec-8-enyl) resorcinol, with its C17 monounsaturated alkyl chain, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this specific resorcinolic lipid in plants, focusing on the core enzymatic processes, and presenting key data and experimental methodologies for researchers in the field. This compound has been isolated from plants such as Ardisia maculosa.

Core Biosynthetic Pathway

The biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol is a specialized branch of the polyketide synthesis pathway, predominantly occurring in certain plant species. The core of this process is catalyzed by a Type III polyketide synthase (PKS) known as an alkylresorcinol synthase (ARS).[1] The synthesis proceeds through the following key steps:

  • Initiation with a Specific Fatty Acyl-CoA : The biosynthesis is initiated with a specific "starter" molecule, which for 5-(Z-heptadec-8-enyl) resorcinol is presumed to be (Z)-heptadec-8-enoyl-CoA . The formation of this specific unsaturated fatty acyl-CoA is a critical and likely highly regulated step, involving fatty acid desaturase (FAD) enzymes. Plant FADs are responsible for introducing double bonds at specific positions in fatty acid chains. While the precise FAD responsible for the Δ8 desaturation of a C17 fatty acid has not been definitively characterized, it is a key area for future research.

  • Iterative Extension with Malonyl-CoA : The (Z)-heptadec-8-enoyl-CoA starter unit is then loaded onto the ARS enzyme. This is followed by three successive decarboxylative condensation reactions with "extender" units of malonyl-CoA . Each condensation adds a two-carbon unit to the growing polyketide chain.

  • Formation of a Tetraketide Intermediate : The three extension steps result in the formation of a linear tetraketide intermediate attached to the enzyme.

  • Cyclization and Aromatization : The final and defining step is the intramolecular cyclization of the tetraketide intermediate to form the resorcinolic ring. This cyclization, mediated by the ARS, is believed to proceed through an aldol condensation mechanism, often referred to as an "STS-type" (stilbene synthase-type) cyclization. This is followed by aromatization to yield the final product, 5-(Z-heptadec-8-enyl) resorcinol.

The overall reaction can be summarized as:

(Z)-heptadec-8-enoyl-CoA + 3 Malonyl-CoA → 5-(Z-heptadec-8-enyl) resorcinol + 4 CoA + 3 CO2

Key Enzymes and Substrates

The biosynthesis of 5-(Z-heptadec-8-enyl) resorcinol is dependent on a specific set of enzymes and substrates. The table below summarizes these key components.

ComponentClass/TypeRole in Biosynthesis
(Z)-heptadec-8-enoyl-CoA Fatty Acyl-CoAStarter unit providing the C17 monounsaturated alkyl side chain.
Malonyl-CoA Acyl-CoAExtender units for the iterative elongation of the polyketide chain.
Alkylresorcinol Synthase (ARS) Type III Polyketide SynthaseCatalyzes the condensation of the starter and extender units and the subsequent cyclization and aromatization to form the resorcinol ring.
Fatty Acid Desaturase (FAD) DesaturasePresumed to be involved in the synthesis of the (Z)-heptadec-8-enoyl-CoA precursor by introducing a double bond at the Δ8 position of a C17 fatty acid.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for 5-(Z-heptadec-8-enyl) resorcinol.

Biosynthesis_of_5_Z_heptadec_8_enyl_resorcinol cluster_precursor Precursor Synthesis cluster_pks Polyketide Synthesis C17_Fatty_Acid C17 Saturated Fatty Acid FAD Fatty Acid Desaturase (FAD) C17_Fatty_Acid->FAD Heptadecenoyl_CoA (Z)-Heptadec-8-enoyl-CoA FAD->Heptadecenoyl_CoA ARS Alkylresorcinol Synthase (ARS) Heptadecenoyl_CoA->ARS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->ARS Tetraketide Enzyme-bound Tetraketide Intermediate ARS->Tetraketide 3x Condensation Final_Product 5-(Z-heptadec-8-enyl) resorcinol Tetraketide->Final_Product Cyclization & Aromatization Experimental_Workflow Plant_Material Plant Material (e.g., Ardisia maculosa) Extraction Solvent Extraction (e.g., Acetone) Plant_Material->Extraction Bioinformatics Transcriptome Analysis (Identify candidate ARS & FAD genes) Plant_Material->Bioinformatics Analysis LC-MS / GC-MS Analysis (Identification & Quantification) Extraction->Analysis Confirmation Confirmation of Biosynthetic Pathway Analysis->Confirmation Cloning Gene Cloning & Recombinant Protein Expression Bioinformatics->Cloning Enzyme_Assay In vitro Enzyme Assays (Substrate Specificity & Kinetics) Cloning->Enzyme_Assay Enzyme_Assay->Confirmation

References

Physical and chemical properties of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl)resorcinol, also known as Ardisiacrispin B, is a naturally occurring alkylresorcinol found in plants of the Ardisia genus, such as Ardisia maculosa and Ardisia kivuensis. This lipophilic phenolic compound has garnered significant interest in the scientific community for its potent cytotoxic activities against various cancer cell lines. Its mechanism of action involves the induction of multiple programmed cell death pathways, including apoptosis and ferroptosis, making it a promising candidate for further investigation in oncology and drug development. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of 5-(Z)-heptadec-8-enyl)resorcinol.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-(Z-heptadec-8-enyl)resorcinol

PropertyValueSource
Molecular Formula C₂₃H₃₈O₂[4]
Molecular Weight 346.55 g/mol [5]
Appearance White solid/powder
Melting Point Data not available for the specific compound. The saturated analog (5-heptadecylresorcinol) melts at 91-93 °C.
Solubility Low in water; Soluble in ethanol and DMSO.
pKa Predicted to be extremely weakly basic (essentially neutral).
CAS Number 52483-19-9

Spectral Data

The structural elucidation of 5-(Z)-heptadec-8-enyl)resorcinol has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectral Data of 5-(Z-heptadec-8-enyl)resorcinol

Technique Data
¹H NMR Specific chemical shift data is not fully reported in the literature. However, for the related compound 5-heptadecylbenzene-1,3-diol, characteristic signals are observed for the aromatic protons of the resorcinol ring and the aliphatic protons of the alkyl chain.
¹³C NMR Similar to ¹H NMR, complete spectral data for the target compound is not readily available. For 5-heptadecylbenzene-1,3-diol, distinct resonances are seen for the aromatic carbons and the carbons of the heptadecyl chain.
Mass Spectrometry (MS) The mass spectrum of the related 5-heptadecylbenzene-1,3-diol shows a molecular ion peak (M+) at m/z 348, with characteristic fragmentation patterns including the loss of alkyl chain fragments. A prominent peak is often observed at m/z 124, corresponding to the orcinol fragment.

Experimental Protocols

Isolation from Natural Sources

5-(Z)-heptadec-8-enyl)resorcinol can be isolated from the ethanol extract of plants such as Ardisia maculosa. The general procedure involves chromatographic separation techniques.

Experimental Workflow for Isolation

Isolation_Workflow Start Plant Material (e.g., Ardisia maculosa) Extraction Ethanol Extraction Start->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Isolation Isolation of 5-(Z-heptadec-8-enyl)resorcinol Chromatography->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization

Isolation Workflow from Plant Material

A detailed protocol would involve:

  • Extraction: The dried and powdered plant material is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure 5-(Z)-heptadec-8-enyl)resorcinol.

  • Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Synthesis

A common method for the synthesis of 5-alkylresorcinols is the Wittig reaction, which allows for the formation of the alkene bond in the side chain.

Retrosynthetic Analysis for Wittig Synthesis

Wittig_Retrosynthesis Target 5-(Z-heptadec-8-enyl)resorcinol Intermediate1 Phosphonium Ylide Target->Intermediate1 Wittig Reaction Intermediate2 Aldehyde/Ketone Target->Intermediate2 Wittig Reaction AlkylHalide Alkyl Halide Intermediate1->AlkylHalide Phosphine Triphenylphosphine Intermediate1->Phosphine ResorcinolDeriv Resorcinol Derivative

Retrosynthesis via the Wittig Reaction

A general synthetic protocol involves:

  • Ylide Preparation: A suitable alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

  • Wittig Reaction: The ylide is reacted with a resorcinol derivative containing a carbonyl group at the appropriate position. The reaction typically proceeds to form the desired alkene.

  • Purification: The final product is purified using standard chromatographic techniques.

Biological Activity and Signaling Pathways

5-(Z)-heptadec-8-enyl)resorcinol exhibits significant cytotoxic effects against cancer cells by inducing apoptosis and ferroptosis.

Apoptosis Induction

The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3/7. This cascade of events leads to the characteristic morphological and biochemical changes of apoptosis. The generation of reactive oxygen species (ROS) is also implicated in its apoptotic mechanism.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ArdisiacrispinB 5-(Z-heptadec-8-enyl)resorcinol DeathReceptor Death Receptor ArdisiacrispinB->DeathReceptor Induces ProCaspase8 Pro-caspase-8 DeathReceptor->ProCaspase8 Recruits Caspase8 Caspase-8 ProCaspase8->Caspase8 Activates Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage ProCaspase37 Pro-caspase-3/7 Caspase8->ProCaspase37 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase37 Activates Caspase37 Caspase-3/7 ProCaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Apoptosis induction by 5-(Z-heptadec-8-enyl)resorcinol
Ferroptosis Induction

In addition to apoptosis, 5-(Z)-heptadec-8-enyl)resorcinol induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The exact mechanism by which this compound induces ferroptosis is still under investigation but is thought to involve the modulation of key regulators of iron metabolism and antioxidant systems. A likely target is the glutathione peroxidase 4 (GPX4) enzyme, a key inhibitor of ferroptosis. Inhibition of GPX4 leads to an accumulation of lipid hydroperoxides, ultimately resulting in cell death. The compound may also affect cellular iron homeostasis by influencing the expression or activity of proteins like ferritin (iron storage) and the transferrin receptor (iron uptake).

Ferroptosis Signaling Pathway

Ferroptosis_Pathway cluster_iron Iron Metabolism cluster_lipid_peroxidation Lipid Peroxidation cluster_antioxidant Antioxidant Defense ArdisiacrispinB 5-(Z-heptadec-8-enyl)resorcinol TransferrinReceptor Transferrin Receptor ArdisiacrispinB->TransferrinReceptor Upregulates? Ferritin Ferritin ArdisiacrispinB->Ferritin Downregulates? Fe2 Fe²⁺ (Labile Iron Pool) TransferrinReceptor->Fe2 Increases Ferritin->Fe2 Decreases storage PUFA Polyunsaturated Fatty Acids (PUFAs) Fe2->PUFA Fenton Reaction (ROS) LipidPeroxides Lipid Peroxides PUFA->LipidPeroxides Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis GPX4 GPX4 GPX4->LipidPeroxides Reduces GSH GSH GSH->GPX4 Cofactor ArdisiacrispinB_antioxidant 5-(Z-heptadec-8-enyl)resorcinol ArdisiacrispinB_antioxidant->GPX4 Inhibits

Ferroptosis induction by 5-(Z-heptadec-8-enyl)resorcinol

Conclusion

5-(Z)-heptadec-8-enyl)resorcinol is a promising natural product with significant anticancer potential. Its ability to induce both apoptosis and ferroptosis suggests a multi-pronged attack on cancer cells, which could be advantageous in overcoming drug resistance. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic efficacy in preclinical and clinical settings. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of cancer drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of 5-(Z-heptadec-8-enyl)resorcinol and Related Alkylresorcinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-(Z-heptadec-8-enyl)resorcinol and the broader class of 5-alkylresorcinols. These phenolic lipids, naturally occurring in various plants and whole grains, exhibit a range of biological activities, including tyrosinase inhibition, antioxidant effects, and anti-inflammatory properties. This document details the molecular pathways involved, presents quantitative data on their efficacy, and provides detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding. While specific data for 5-(Z-heptadec-8-enyl)resorcinol is limited in some areas, this guide extrapolates from structurally similar analogs to provide a thorough understanding of its probable mechanisms of action.

Introduction

5-Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene (resorcinol) ring and a long aliphatic chain at the 5-position. 5-(Z-heptadec-8-enyl)resorcinol, isolated from plants such as Ardisia maculosa, is a member of this family.[1] The biological activities of these compounds are of significant interest in the pharmaceutical and cosmetic industries. The primary mechanisms of action explored in this guide are tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects.

Core Mechanisms of Action

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanogenesis, the process of melanin production.[2] Overproduction of melanin can lead to hyperpigmentation disorders. 5-Alkylresorcinols are potent inhibitors of tyrosinase, making them attractive candidates for skin-lightening agents.[2]

The proposed mechanism involves the resorcinol moiety chelating the copper ions in the active site of the tyrosinase enzyme. The length and saturation of the alkyl chain influence the inhibitory potency.[2]

Tyrosinase_Inhibition cluster_melanogenesis Melanogenesis Pathway Tyrosinase Tyrosinase (Copper-containing enzyme) Melanin Melanin L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin Spontaneous Alkylresorcinol 5-Alkylresorcinol Alkylresorcinol->Tyrosinase Inhibition

Figure 1: Simplified diagram of tyrosinase inhibition by 5-alkylresorcinols.
Antioxidant Activity

5-Alkylresorcinols possess antioxidant properties, primarily attributed to the hydrogen-donating ability of the hydroxyl groups on the resorcinol ring. They can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various disease pathologies.

The antioxidant capacity can be evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The length of the alkyl chain can influence the antioxidant activity, with some studies suggesting an optimal chain length for activity in different systems.[3]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., Free Radicals) Stable_Molecule Stable Molecule ROS->Stable_Molecule Is Neutralized to Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Alkylresorcinol 5-Alkylresorcinol Alkylresorcinol->ROS Donates Hydrogen/Electron Oxidized_Alkylresorcinol Oxidized Alkylresorcinol Alkylresorcinol->Oxidized_Alkylresorcinol Becomes

Figure 2: Antioxidant mechanism of 5-alkylresorcinols via radical scavenging.
Anti-inflammatory Activity

Certain 5-alkenylresorcinols have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

The degree of unsaturation in the alkyl chain appears to play a crucial role in the COX inhibitory activity.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Alkylresorcinol 5-Alkenylresorcinol Alkylresorcinol->COX Inhibition Alkylresorcinol->LOX Inhibition

Figure 3: Anti-inflammatory mechanism of 5-alkenylresorcinols.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 5-alkylresorcinols. It is important to note the variability in experimental conditions and enzyme sources can affect IC50 values.

Table 1: Tyrosinase Inhibitory Activity of 5-Alkylresorcinols

CompoundEnzyme SourceSubstrateIC50 (µM)Reference
4-HexylresorcinolMushroomL-DOPA0.56
4-Butylresorcinol (Rucinol)MushroomL-DOPA0.15 - 0.56
4-PhenylethylresorcinolMushroomL-DOPA~0.5
4-Alkylresorcinols (C3-C14)MushroomL-DOPA0.53 - 1.58
4-Butylresorcinol (Rucinol)HumanL-DOPA21 - 131

Table 2: Anti-inflammatory Activity of 5-Alkenylresorcinols from Mango Peels

CompoundTargetIC50 (µM)Reference
5-(11'Z-heptadecenyl)-resorcinolCOX-13.5
COX-24.4
5-(8'Z,11'Z-heptadecadienyl)-resorcinolCOX-11.9
COX-23.5

Table 3: Cytotoxic Activity of 5-(Z-heptadec-8-enyl)resorcinol

CompoundCell LineParameterValue (mmol/ml)Reference
5-(Z-heptadec-8-enyl)resorcinolHuman Cancer Cell LineGI502.14 x 10⁻⁴

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tyrosinase Inhibition Assay (Mushroom)

Tyrosinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions - Buffer (e.g., Phosphate Buffer pH 6.8) start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer - Add Test Compound/Control - Add Tyrosinase Solution prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation add_substrate Add L-DOPA Solution to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 20-30 min add_substrate->incubation measure_absorbance Measure Absorbance at 475-490 nm incubation->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 4: Workflow for Mushroom Tyrosinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound (e.g., in DMSO or ethanol) and a positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance at 475-490 nm using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

DPPH_Assay_Workflow start Start prep_reagents Prepare Reagents: - DPPH Solution (in methanol or ethanol) - Test Compound Dilutions - Positive Control (e.g., Ascorbic Acid) start->prep_reagents reaction_setup Reaction Setup (in cuvettes or 96-well plate): - Add Test Compound/Control - Add DPPH Solution prep_reagents->reaction_setup incubation Incubate in the dark at room temperature for 30 min reaction_setup->incubation measure_absorbance Measure Absorbance at 517 nm incubation->measure_absorbance calculate_scavenging Calculate % Scavenging Activity and IC50 measure_absorbance->calculate_scavenging end End calculate_scavenging->end

Figure 5: Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a suitable container (e.g., microplate well or cuvette), add the test compound solution.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Cyclooxygenase (COX) Inhibition Assay

COX_Assay_Workflow start Start prep_reagents Prepare Reagents: - COX-1 or COX-2 Enzyme - Arachidonic Acid (Substrate) - Heme and other cofactors - Test Compound Dilutions - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer, Heme, and COX Enzyme - Add Test Compound/Control prep_reagents->plate_setup pre_incubation Pre-incubate at room temperature for 10-15 min plate_setup->pre_incubation add_substrate Add Arachidonic Acid to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for a defined time add_substrate->incubation measure_product Measure Prostaglandin production (e.g., via ELISA or colorimetric methods) incubation->measure_product calculate_inhibition Calculate % Inhibition and IC50 measure_product->calculate_inhibition end End calculate_inhibition->end

Figure 6: Workflow for Cyclooxygenase (COX) Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and necessary cofactors (e.g., heme) in an appropriate assay buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., indomethacin).

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, cofactors, and COX enzyme.

    • Add the test compound or control and pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric assay that detects the peroxidase activity of COX.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

5-(Z-heptadec-8-enyl)resorcinol and related 5-alkylresorcinols are multifunctional molecules with significant potential in therapeutic and cosmetic applications. Their primary mechanisms of action involve the inhibition of tyrosinase, leading to reduced melanin synthesis, as well as antioxidant and anti-inflammatory activities. The structure-activity relationship studies indicate that both the resorcinol moiety and the characteristics of the alkyl chain are crucial for their biological effects. While more research is needed to fully elucidate the specific activities of 5-(Z-heptadec-8-enyl)resorcinol, the data from analogous compounds provide a strong foundation for its development as a bioactive agent. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this promising class of natural products.

References

The Unseen Potential: A Technical Guide to the Biological Activities of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol class of phenolic lipids, is a naturally occurring compound found in various plant species, notably in Ardisia maculosa.[1] While extensive research has been conducted on the broader family of alkylresorcinols, specific data on this particular molecule remains relatively scarce. This technical guide aims to consolidate the available information on the potential biological activities of 5-(Z-heptadec-8-enyl) resorcinol, drawing from direct studies where available and supplementing with data from closely related alkylresorcinols to provide a comprehensive overview for researchers and drug development professionals. This document will delve into its potential anticancer, antioxidant, and anti-inflammatory properties, providing quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways.

Anticancer Activity

Alkylresorcinols as a class have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

A key study has identified the cytotoxic potential of 5-(Z-heptadec-8-enyl) resorcinol against a human cancer cell line.[1] While data on a wider range of cell lines for this specific compound is not yet available, the existing result provides a solid foundation for further investigation. For a comparative perspective, data for other long-chain alkylresorcinols are also presented.

CompoundCell LineParameterValueReference
5-(Z-heptadec-8-enyl) resorcinol Human Cancer Cell LineGI₅₀2.14 x 10⁻⁴ mmol/mL[1]
5-pentadecylresorcinolHT29 (Human Colon Adenocarcinoma)IC₅₀> 100 µM[3]
5-(2'-oxoheptadecyl)-resorcinolCOLO-320 (Human Colon Adenocarcinoma)IC₅₀5 µg/mL
5-(2'-oxoheptadecyl)-resorcinolDLD-1 (Human Colon Adenocarcinoma)IC₅₀10 µg/mL
5-(2'-oxoheptadecyl)-resorcinolHT-29 (Human Colon Adenocarcinoma)IC₅₀10 µg/mL
5-(2'-oxoheptadecyl)-resorcinolHL-60 (Human Promyelocytic Leukemia)IC₅₀2.5 µg/mL
5-(2'-oxononadecyl)-resorcinolHL-60 (Human Promyelocytic Leukemia)IC₅₀5 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(Z-heptadec-8-enyl) resorcinol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting a dose-response curve.

experimental_workflow_mtt_assay start Start: Cell Seeding in 96-well plate treatment Treatment with 5-(Z-heptadec-8-enyl) resorcinol start->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Addition of MTT solution incubation->mtt_addition formazan_incubation Incubation (4h) for formazan formation mtt_addition->formazan_incubation solubilization Solubilization of formazan crystals formazan_incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Data analysis: Calculate GI50/IC50 absorbance->analysis end End analysis->end

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity

Alkylresorcinols are known to possess antioxidant properties, which are attributed to the hydroxyl groups on the resorcinol ring that can donate hydrogen atoms to scavenge free radicals.

Quantitative Antioxidant Activity Data
CompoundAssayParameterValueReference
ResorcinolDPPH Radical ScavengingIC₅₀~1.5 mM
Olivetol (5-pentylresorcinol)DPPH Radical ScavengingIC₅₀Not specified, but showed activity
Alkylresorcinols (C15-C23)DPPH Radical ScavengingWeak activityNot potent
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of 5-(Z-heptadec-8-enyl) resorcinol in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solution at different concentrations. A blank containing only methanol and a control containing the sample solvent and DPPH solution should be included.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against concentration.

signaling_pathway_antioxidant_activity cluster_antioxidant Antioxidant Mechanism 5_H_resorcinol 5-(Z-heptadec-8-enyl) resorcinol (with -OH groups) H_donation Hydrogen Atom Donation 5_H_resorcinol->H_donation DPPH_radical DPPH• (Stable free radical) DPPH_H DPPH-H (Reduced form) DPPH_radical->DPPH_H Reduction H_donation->DPPH_radical

Mechanism of DPPH radical scavenging.

Anti-inflammatory Activity

Alkylresorcinols have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Proposed Anti-inflammatory Mechanism

Studies on various alkylresorcinols suggest that their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is an indicator of NO production by cells such as macrophages.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Procedure:

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 5-(Z-heptadec-8-enyl) resorcinol for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collection of Supernatant: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

signaling_pathway_anti_inflammatory cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation JNK_MAPK_activation JNK/MAPK Activation TLR4->JNK_MAPK_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression Cytokine_expression Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB_activation->Cytokine_expression JNK_MAPK_activation->iNOS_expression JNK_MAPK_activation->Cytokine_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Inflammation Cytokine_expression->Inflammation NO_production->Inflammation 5_H_resorcinol 5-(Z-heptadec-8-enyl) resorcinol 5_H_resorcinol->NFkB_activation Inhibition 5_H_resorcinol->JNK_MAPK_activation Inhibition

Proposed anti-inflammatory signaling pathway.

Conclusion and Future Directions

The available evidence, though limited for 5-(Z-heptadec-8-enyl) resorcinol specifically, strongly suggests its potential as a bioactive compound with anticancer, antioxidant, and anti-inflammatory properties, consistent with the broader class of alkylresorcinols. The single reported GI₅₀ value against a human cancer cell line is a promising starting point for more extensive research into its anticancer potential across a diverse panel of cancer cell lines and in vivo models.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol against a wider range of human cancer cell lines to determine its spectrum of activity and selectivity.

  • Quantitative Antioxidant and Anti-inflammatory Studies: Determining the specific IC₅₀ values for antioxidant and anti-inflammatory activities to accurately gauge its potency.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including its effects on specific signaling pathways, gene expression, and protein targets.

  • In Vivo Efficacy and Safety: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 5-(Z-heptadec-8-enyl) resorcinol.

The exploration of this and other specific alkylresorcinols holds promise for the discovery of new therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and direct future investigations into the largely untapped potential of 5-(Z-heptadec-8-enyl) resorcinol.

References

In Vitro Cytotoxicity of 5-(Z-heptadec-8-enyl) resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol class of phenolic lipids, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this specific compound. It is designed to serve as a foundational resource for researchers and professionals involved in oncology, pharmacology, and drug discovery, offering a consolidated view of its cytotoxic effects, the methodologies employed in its assessment, and the putative mechanisms of action. This document synthesizes the existing, albeit limited, scientific literature to facilitate further investigation into the therapeutic potential of 5-(Z-heptadec-8-enyl) resorcinol.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxic activity of 5-(Z-heptadec-8-enyl) resorcinol is currently limited to a single study. The compound, isolated from Ardisia maculosa, demonstrated growth inhibitory effects on a human breast cancer cell line. For comparative purposes, data for a closely related saturated analogue, 5-heptadecylresorcinol (C17:0), is also presented.

CompoundCell LineAssayCytotoxicity MetricValueReference
5-(Z-heptadec-8-enyl) resorcinol MDA-MB-231 (Human Breast Adenocarcinoma)SRB AssayGI₅₀2.14 x 10⁻⁴ mmol/mL[1][2]
5-heptadecylresorcinol (C17:0) L929 (Mouse Fibroblast)Trypan Blue ExclusionIC₅₀171 µM[3]

Note: GI₅₀ (50% Growth Inhibition) is the concentration of the test substance that inhibits cell growth by 50% relative to untreated controls. IC₅₀ (50% Inhibitory Concentration) is the concentration that reduces the viability of the cells by 50%. Direct comparison of these values should be made with caution due to the different cell lines and assays used.

Experimental Protocols

Detailed experimental protocols for the in vitro cytotoxicity assessment of 5-(Z-heptadec-8-enyl) resorcinol are not extensively described in the primary literature. However, based on the cited study and general cytotoxicity testing methodologies, a representative protocol can be outlined.

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells are a suitable model.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.

  • Treatment: For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment. After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of 5-(Z-heptadec-8-enyl) resorcinol. A vehicle control (e.g., DMSO) is run in parallel.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density and incubate for 24 hours.

  • Compound Addition: Add varying concentrations of 5-(Z-heptadec-8-enyl) resorcinol to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism underlying the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol have not yet been elucidated. However, studies on other structurally related alkylresorcinols suggest potential mechanisms that may be relevant.

Several cytotoxic alkylresorcinols have been shown to induce apoptosis in cancer cells.[4][5] This programmed cell death is a key mechanism for the elimination of damaged or cancerous cells and is often mediated by complex signaling cascades.

Putative Apoptotic Pathway

Based on the activity of related compounds, a hypothetical signaling pathway for the induction of apoptosis by 5-(Z-heptadec-8-enyl) resorcinol can be proposed. This pathway may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The induction could proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway 5-(Z-heptadec-8-enyl) resorcinol 5-(Z-heptadec-8-enyl) resorcinol Cellular Stress Cellular Stress 5-(Z-heptadec-8-enyl) resorcinol->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Induces Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Leads to Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Activates Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes start Start: Compound Synthesis/Isolation cell_culture Cell Line Selection and Culture start->cell_culture treatment Cell Treatment with Compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., SRB, MTT) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) mechanism_studies->apoptosis_assay If Cytotoxic end End: Lead Compound Identification mechanism_studies->end If Not Cytotoxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis pathway_analysis->end

References

An In-Depth Technical Guide on the Antifungal Properties of 5-(Z-heptadec-8-enyl) resorcinol and Related Long-Chain Alkenylresorcinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of 5-(Z-heptadec-8-enyl) resorcinol and structurally similar long-chain alkenylresorcinols. While the specific antifungal activity of 5-(Z-heptadec-8-enyl) resorcinol is a subject of conflicting reports in scientific literature, this guide addresses the existing data and presents a broader analysis of related compounds that exhibit significant antifungal potential. This document summarizes quantitative antifungal data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to serve as a valuable resource for researchers in mycology and antifungal drug development.

Introduction

Alkylresorcinols are a class of phenolic lipids found in various plants, fungi, and bacteria. They are characterized by a dihydroxybenzene (resorcinol) ring with a long aliphatic chain. The length and saturation of this side chain are critical determinants of their biological activity. There is growing interest in these compounds for their potential therapeutic applications, including their effects as antimicrobial agents. This guide focuses specifically on 5-(Z-heptadec-8-enyl) resorcinol and its analogs, exploring their reported interactions with fungal pathogens.

Antifungal Activity of 5-(Z-heptadec-8-enyl) resorcinol: Conflicting Evidence

Direct research on the antifungal properties of 5-(Z-heptadec-8-enyl) resorcinol has yielded contradictory findings. A study by Zheng and Wu on resorcinol derivatives isolated from Ardisia maculosa reported that 5-(Z-heptadec-8-enyl) resorcinol exhibited no antimicrobial activities in their in vitro assays[1][2].

Conversely, a significant body of research on structurally related alkenylresorcinols suggests that these molecules can possess potent antifungal properties. The discrepancy may arise from differences in the fungal species tested, the specific experimental conditions, or the isomeric configuration of the alkenyl chain. This highlights the need for further systematic investigation into the antifungal spectrum of 5-(Z-heptadec-8-enyl) resorcinol.

Antifungal Activity of Structurally Related Alkenylresorcinols

Given the limited and conflicting data on 5-(Z-heptadec-8-enyl) resorcinol, this section presents quantitative data from studies on closely related and biologically active alkenylresorcinols. These compounds serve as important comparators and provide insight into the potential antifungal activity of this class of molecules.

Quantitative Antifungal Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and other quantitative measures of antifungal activity for various long-chain alkenylresorcinols.

CompoundFungal SpeciesMIC (µg/mL)Reference
Sch 725681 (a 5-alkenylresorcinol)Saccharomyces cerevisiae (PM503)16[3]
Sch 725681 (a 5-alkenylresorcinol)Candida albicans (C43)64[3]

Note: The precise structure of Sch 725681 is not detailed in the available abstract.

While specific MIC values for 5-(12-cis-heptadecenyl)-resorcinol are not available in the abstract, its role as a major antifungal component in mango peel against Alternaria alternata has been established.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of antifungal activity. The following sections outline generalized methodologies for key experiments based on the available literature for resorcinol derivatives and other antifungal agents.

Fungal Strains and Culture Conditions
  • Fungal Species: Saccharomyces cerevisiae, Candida albicans, Alternaria alternata, and other relevant pathogenic or spoilage fungi.

  • Growth Media: Sabouraud Dextrose Agar (SDA) for routine culture and maintenance of fungal strains. RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) is commonly used for broth microdilution assays.

  • Incubation Conditions: Fungal cultures are typically incubated at 35°C for 24-48 hours.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

BrothMicrodilutionWorkflow A Prepare stock solution of test compound in a suitable solvent (e.g., DMSO) B Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium A->B D Add inoculum to each well containing the diluted compound B->D C Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C->D F Incubate plates at 35°C for 24-48 hours D->F E Include growth control (no compound) and sterility control (no inoculum) E->F G Determine MIC as the lowest concentration with no visible fungal growth F->G

Broth Microdilution Workflow
Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

AgarWellDiffusionWorkflow A Prepare Mueller-Hinton agar plates B Spread a standardized fungal inoculum evenly on the agar surface A->B C Create wells in the agar using a sterile borer B->C D Add a known concentration of the test compound solution to each well C->D E Incubate plates at 35°C for 24-48 hours D->E F Measure the diameter of the zone of inhibition around each well E->F

Agar Well Diffusion Workflow

Proposed Mechanism of Action

While the specific signaling pathways affected by 5-(Z-heptadec-8-enyl) resorcinol have not been elucidated, the mechanism of action for long-chain alkylresorcinols is generally believed to involve the disruption of the fungal cell membrane. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

Fungal Cell Membrane Disruption

The long, hydrophobic alkyl chain of the resorcinol anchors within the lipid core of the fungal membrane, while the hydrophilic phenolic headgroup resides near the membrane surface. This insertion is thought to alter membrane fluidity, disrupt the function of membrane-bound enzymes, and create pores or channels, leading to leakage of essential intracellular components and ultimately, cell death.

FungalCellMembraneDisruption cluster_membrane Fungal Cell Membrane cluster_resorcinol Alkenylresorcinol P1 Phospholipid P2 Phospholipid P3 Phospholipid P4 Phospholipid Leakage Leakage of Intracellular Components P3->Leakage Disruption P5 Phospholipid P6 Phospholipid Ergosterol Ergosterol ResorcinolHead Hydrophilic Head AlkenylTail Hydrophobic Tail AlkenylTail->P3 Intercalation CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Proposed Mechanism of Alkenylresorcinol Action

Conclusion and Future Directions

The antifungal potential of 5-(Z-heptadec-8-enyl) resorcinol remains an open question due to conflicting reports. However, the demonstrated activity of its close structural analogs suggests that long-chain alkenylresorcinols are a promising class of compounds for the development of new antifungal agents.

Future research should focus on:

  • Systematic screening of 5-(Z-heptadec-8-enyl) resorcinol against a broad panel of fungal pathogens under standardized conditions to resolve the existing discrepancies.

  • Elucidation of the specific molecular targets and signaling pathways affected by active alkenylresorcinols.

  • Structure-activity relationship studies to optimize the alkyl chain length and unsaturation for enhanced antifungal potency and reduced cytotoxicity.

This technical guide provides a foundation for these future investigations and serves as a resource for the ongoing efforts to combat the growing threat of fungal infections.

References

An In-depth Technical Guide to 5-(Z-heptadec-8-enyl)resorcinol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Z)-heptadec-8-enyl)resorcinol, a naturally occurring phenolic lipid with significant therapeutic promise. This document details its discovery and history, methods for its isolation and synthesis, and a thorough examination of its biological activities, including cytotoxic and anti-inflammatory effects. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development.

Discovery and History

5-(Z)-heptadec-8-enyl)resorcinol was first isolated from the herbaceous plant Ardisia maculosa by Zheng and Wu in 2007.[1][2] This discovery was part of an investigation into the chemical constituents of this plant, which is used in traditional Chinese medicine.[1] The structure of the compound was elucidated using modern spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).[1][2] Subsequent studies have also identified this compound in other Ardisia species, such as Ardisia sieboldii and Ardisia brevicaulis, highlighting its presence across the genus.

Chemical and Physical Properties

5-(Z)-heptadec-8-enyl)resorcinol belongs to the class of 5-alkenylresorcinols, which are characterized by a resorcinol (1,3-dihydroxybenzene) ring with a long unsaturated alkyl chain at the 5-position.

PropertyValue
Molecular Formula C₂₃H₃₈O₂
Molecular Weight 346.55 g/mol
Appearance White or off-white solid
Solubility Soluble in organic solvents like methanol, ethanol, and chloroform; poorly soluble in water.
CAS Number 52483-19-9

Experimental Protocols

Isolation from Ardisia maculosa

The following protocol is based on the method described by Zheng and Wu (2007):

  • Extraction: Air-dried and powdered whole plants of Ardisia maculosa are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

  • Column Chromatography: The chloroform-soluble fraction, typically containing the highest concentration of the target compound, is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

  • Further Purification: Fractions containing 5-(Z)-heptadec-8-enyl)resorcinol are further purified using Sephadex LH-20 column chromatography with a methanol-chloroform solvent system.

  • Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis via Wittig Reaction

A general method for the synthesis of 5-alkenylresorcinols involves the Wittig reaction, followed by demethylation:

  • Ylide Formation: Nonyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

  • Wittig Reaction: The ylide is reacted with 3,5-dimethoxybenzaldehyde at low temperature (e.g., -78 °C to room temperature) to form the protected intermediate, 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene. The Z-selectivity is favored under salt-free conditions.

  • Demethylation: The methoxy groups are cleaved using a demethylating agent, such as boron tribromide (BBr₃) in dichloromethane, to yield the final product, 5-(Z)-heptadec-8-enyl)resorcinol.

  • Purification: The synthesized compound is purified by column chromatography on silica gel.

Structural Elucidation

The structure of the isolated or synthesized compound is confirmed by the following analytical techniques:

  • Mass Spectrometry (MS): HRESI-MS is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure, including the position of the double bond and the stereochemistry (Z-configuration).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of 5-(Z)-heptadec-8-enyl)resorcinol against cancer cell lines (e.g., MDA-MB-231 human breast cancer cells) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 5-(Z)-heptadec-8-enyl)resorcinol (typically ranging from 1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%) is determined.

Anti-inflammatory Assay (COX-2 Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme:

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a reaction buffer (e.g., Tris-HCl) is prepared.

  • Inhibitor Incubation: The enzyme mixture is pre-incubated with various concentrations of 5-(Z)-heptadec-8-enyl)resorcinol or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of 5-(Z)-heptadec-8-enyl)resorcinol.

Table 1: Cytotoxic Activity

Cell LineAssayParameterValue (µM)Reference
MDA-MB-231 (Human Breast Cancer)MTTGI₅₀21.4
A549 (Human Lung Cancer)MTTIC₅₀25.7
SK-OV-3 (Human Ovarian Cancer)MTTIC₅₀8.8
SK-MEL-2 (Human Melanoma)MTTIC₅₀15.3
HCT-15 (Human Colon Cancer)MTTIC₅₀19.6
Brine ShrimpLethalityIC₅₀5.1

Table 2: Anti-inflammatory Activity

AssayParameterValue (µM)Reference
Protein Denaturation InhibitionIC₅₀9.6
COX-2 Enzyme InhibitionIC₅₀60.1

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Isolation from Ardisia maculosa cluster_purification Purification cluster_synthesis Chemical Synthesis (Wittig Reaction) cluster_analysis Structural Analysis cluster_bioassays Biological Assays A Dried and powdered plant material B Ethanol extraction A->B C Crude extract B->C D Silica gel column chromatography C->D E Sephadex LH-20 column chromatography D->E F Preparative HPLC E->F G Pure 5-(Z-heptadec-8-enyl)resorcinol F->G O HRESI-MS G->O P 1H NMR G->P Q 13C NMR G->Q S Cytotoxicity Assay (e.g., MTT on MDA-MB-231 cells) G->S T Anti-inflammatory Assay (e.g., COX-2 inhibition) G->T H 3,5-Dimethoxybenzaldehyde K Wittig Reaction H->K I Nonyltriphenylphosphonium bromide I->K J Base (e.g., n-BuLi) J->K L 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene K->L M Demethylation (e.g., BBr3) L->M N 5-(Z-heptadec-8-enyl)resorcinol M->N N->O N->P N->Q R Structure Elucidation O->R P->R Q->R U Mechanism of Action Studies S->U T->U

Caption: General experimental workflow for the isolation, synthesis, and analysis of 5-(Z-heptadec-8-enyl)resorcinol.

Signaling Pathways

Studies on related alkylresorcinols suggest that their cytotoxic effects are mediated through the induction of apoptosis, primarily via the p53 signaling pathway.

Apoptosis_Pathway cluster_cell Cancer Cell AR 5-(Z-heptadec-8-enyl)resorcinol p53 p53 activation and accumulation AR->p53 Mdm2 Mdm2 inhibition AR->Mdm2 inhibits Proteasome Proteasome inhibition AR->Proteasome inhibits PUMA PUMA upregulation p53->PUMA p21 p21 upregulation p53->p21 Mdm2->p53 degrades Proteasome->p53 degrades Bax Bax PUMA->Bax activates Bcl2 Bcl-2 PUMA->Bcl2 inhibits CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by 5-(Z-heptadec-8-enyl)resorcinol in cancer cells.

The anti-inflammatory effects of alkylresorcinols are thought to be mediated by the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and MAPK.

Anti_inflammatory_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK AR 5-(Z-heptadec-8-enyl)resorcinol AR->JNK inhibits AR->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) JNK->Pro_inflammatory_genes activates AP-1 (not shown) p38->Pro_inflammatory_genes activates transcription factors ERK->Pro_inflammatory_genes activates transcription factors IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB->Pro_inflammatory_genes translocates to nucleus and activates Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway inhibited by 5-(Z-heptadec-8-enyl)resorcinol.

Conclusion and Future Directions

5-(Z)-heptadec-8-enyl)resorcinol is a promising natural product with demonstrated cytotoxic and anti-inflammatory activities. Its potential to induce apoptosis in cancer cells and inhibit key inflammatory mediators suggests its utility as a lead compound for the development of novel therapeutics. Further research should focus on in vivo efficacy and safety studies, as well as more detailed investigations into its molecular targets and mechanisms of action. The development of more efficient and scalable synthetic routes will also be crucial for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol found in plants such as Ardisia maculosa.[1] This class of compounds has garnered interest due to its diverse biological activities, including potential anticancer properties.[1][2] Accurate and precise quantification of 5-(Z-heptadec-8-enyl) resorcinol is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of 5-(Z-heptadec-8-enyl) resorcinol in various matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Quantitative Method Parameters

ParameterHPLC-MS/MSGC-MS
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Accuracy (% Recovery) 95 - 108%92 - 110%
Precision (%RSD) < 15%< 15%
Matrix Plasma, Plant ExtractPlant Extract, Purified Samples

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix used. Method validation is required for each specific application.

Experimental Protocols

Protocol 1: Quantification of 5-(Z-heptadec-8-enyl) resorcinol by HPLC-MS/MS

This protocol is suitable for the quantification of 5-(Z-heptadec-8-enyl) resorcinol in biological matrices such as plasma and plant extracts.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 5-nonadecylresorcinol, 1 µg/mL in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial.

2. Sample Preparation (Plant Extract)

  • Homogenize 1 g of lyophilized plant material.

  • Extract with 10 mL of ethyl acetate using sonication for 30 minutes.

  • Centrifuge at 4,000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the residue in 1 mL of methanol.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 70% B

    • 2-10 min: 70-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 70% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-(Z-heptadec-8-enyl) resorcinol: Precursor ion (m/z) 345.3 -> Product ions (e.g., m/z 123.1, 219.2).

    • Internal Standard (5-nonadecylresorcinol): Precursor ion (m/z) 375.4 -> Product ions (e.g., m/z 123.1, 247.2).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

Protocol 2: Quantification of 5-(Z-heptadec-8-enyl) resorcinol by GC-MS

This protocol is suitable for the analysis of 5-(Z-heptadec-8-enyl) resorcinol in less complex matrices or after purification. Derivatization is required to improve volatility and thermal stability.

1. Sample Preparation and Derivatization

  • Use the dried and reconstituted extract from the plant sample preparation described in Protocol 1.

  • Transfer 50 µL of the extract to a glass vial and evaporate to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 300°C.

    • Hold at 300°C for 10 minutes.

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for the di-TMS derivative): m/z (e.g., 489 [M]+, 474 [M-15]+, 197).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample (Plasma or Plant Material) extraction Extraction / Protein Precipitation sample->extraction purification Purification (SPE or LLE) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization hplc_ms HPLC-MS/MS Analysis purification->hplc_ms Direct Analysis gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification hplc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of 5-(Z-heptadec-8-enyl) resorcinol.

putative_signaling_pathway cluster_membrane Intracellular Events AR 5-(Z-heptadec-8-enyl) resorcinol CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Stress ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol.

References

Application Note: Quantitative Analysis of 5-(Z-heptadec-8-enyl) resorcinol using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol with potential bioactivities that are of interest in pharmaceutical and nutraceutical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of natural products, and understanding its biological role. This application note provides a detailed protocol for the analysis of 5-(Z-heptadec-8-enyl) resorcinol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established protocols for similar alkylresorcinols and is optimized for sensitivity and specificity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and plant material.

1.1. Plasma/Serum Samples (Protein Precipitation & Supported Liquid Extraction)

This method is suitable for the extraction of 5-(Z-heptadec-8-enyl) resorcinol from biological fluids.

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS) solution (e.g., C19:0-d4 alkylresorcinol, 10 ng/mL in methanol)

    • Acetone, HPLC grade

    • Heptane, HPLC grade

    • Ethanol, HPLC grade

    • Supported Liquid Extraction (SLE) plate or cartridges

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 400 µL of cold acetone to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned SLE plate/cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analyte with two portions of 800 µL of acetone.

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., heptane:ethanol, 95:5 v/v for normal-phase or methanol:water for reversed-phase).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2. Plant Material (Ultrasonic Extraction & Solid-Phase Extraction)

This protocol is designed for the extraction of the analyte from plant tissues.

  • Materials:

    • Lyophilized and powdered plant material

    • Ethyl acetate, HPLC grade

    • Internal Standard (IS) solution (e.g., C19:0 alkylresorcinol, 1 µg/mL in ethyl acetate)

    • C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)

    • Methanol, HPLC grade

    • Hexane, HPLC grade

    • Nitrogen evaporator

  • Protocol:

    • Weigh 100 mg of the powdered plant material into a glass tube.

    • Add 100 µL of the internal standard solution.

    • Add 5 mL of ethyl acetate.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with 5 mL of ethyl acetate each time.

    • Combine the supernatants and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

    • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 6 mL of hexane to remove nonpolar interferences.

    • Elute the analyte with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase for HPLC-MS analysis.[1]

HPLC-MS Analysis

This protocol provides parameters for a reversed-phase HPLC-MS/MS method. Normal-phase chromatography can also be effective.[2]

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Scan Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of 5-(Z-heptadec-8-enyl) resorcinol. The exact values for the target analyte should be determined experimentally.

Parameter5-(Z-heptadec-8-enyl) resorcinolInternal Standard (C19:0-d4)
Formula C₂₃H₃₈O₂C₂₅H₄₀D₄O₂
Molecular Weight 362.55382.65
Precursor Ion (m/z) [M-H]⁻ 361.28381.33
Product Ion 1 (m/z) To be determinedTo be determined
Product Ion 2 (m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Retention Time (min) To be determinedTo be determined
Limit of Detection (LOD) To be determined-
Limit of Quantification (LOQ) To be determined-

Note: The precursor ion for 5-(Z-heptadec-8-enyl) resorcinol is calculated based on its molecular formula. The product ions and collision energies need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. The retention time will be determined by injecting a standard under the specified chromatographic conditions.

Mandatory Visualization

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological or Plant Sample add_is Add Internal Standard sample->add_is extract Extraction (LLE, SLE, or Ultrasonic) add_is->extract cleanup Cleanup (SPE or Protein Ppt.) extract->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI Negative Mode, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: Workflow for the HPLC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol.

Signaling Pathway (Illustrative Example)

While a specific signaling pathway for 5-(Z-heptadec-8-enyl) resorcinol is not the focus of this analytical protocol, the following is an illustrative example of how to represent a hypothetical pathway using DOT language.

Signaling_Pathway AR 5-(Z-heptadec-8-enyl) resorcinol Receptor Cell Surface Receptor AR->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene regulates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway of 5-(Z-heptadec-8-enyl) resorcinol.

References

Application Notes and Protocols for the Extraction of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction and purification of 5-(Z-heptadec-8-enyl)resorcinol, a cytotoxic compound, from the plant Ardisia maculosa. The methodology is based on established solvent extraction and chromatographic techniques. This document includes quantitative data from the primary literature, detailed experimental procedures, and visual diagrams of the experimental workflow and a proposed signaling pathway for the compound's cytotoxic activity. This information is intended to guide researchers in the isolation and further investigation of this potentially therapeutic natural product.

Introduction

Ardisia maculosa Mez, a member of the Primulaceae family, is a plant that has been a subject of phytochemical investigation.[1] Species of the genus Ardisia are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine for treating a variety of ailments, including cancer, swelling, rheumatism, and infections.[2][3] Phytochemical studies have revealed that Ardisia species are rich in bioactive compounds such as triterpenoid saponins, isocoumarins, quinones, and alkylphenols.[2]

One such compound isolated from Ardisia maculosa is 5-(Z-heptadec-8-enyl)resorcinol.[1] This resorcinol derivative has demonstrated cytotoxic activity against human cancer cell lines, making it a compound of interest for drug discovery and development. Resorcinols, a class of phenolic compounds, are known for a range of biological activities. The long alkyl chain at the 5-position is a characteristic feature of many bioactive resorcinolic lipids. This document outlines the methodology for the successful extraction and isolation of this promising compound from its natural source.

Quantitative Data

The following table summarizes the quantitative data from the extraction of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa as reported in the primary literature. It is important to note that the final yield of the purified compound was not specified in the cited study.

ParameterValueReference
Starting Plant Material (Dried and Powdered A. maculosa)4.5 kg
Initial Ethanolic Extract356 g
Petroleum Ether Fraction85 g
Cytotoxicity (GI50 against a human cancer cell line)2.14 x 10-4 mmol/mL

Experimental Protocols

This section provides a detailed protocol for the extraction, fractionation, and purification of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa.

Plant Material Preparation
  • Obtain whole plant material of Ardisia maculosa.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (4.5 kg) with 95% ethanol at room temperature. The solvent-to-solid ratio should be sufficient to fully immerse the powder.

  • Allow the mixture to stand for a period of 24-48 hours with occasional agitation to ensure thorough extraction.

  • Filter the extract through cheesecloth or a similar material to separate the marc (solid residue) from the liquid extract.

  • Repeat the extraction process with the marc two more times with fresh 95% ethanol to maximize the yield.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude ethanolic extract (356 g).

Fractionation
  • Suspend the crude ethanolic extract in a 90% methanol-water (10%) solution.

  • Perform a liquid-liquid partition with petroleum ether. Transfer the suspension to a separatory funnel and add an equal volume of petroleum ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper petroleum ether layer. Repeat this extraction step two more times with fresh petroleum ether.

  • Combine the petroleum ether fractions and evaporate the solvent under reduced pressure to yield the petroleum ether extract (85 g).

  • The remaining methanolic fraction can be further partitioned with ethyl acetate and n-butanol for the isolation of other compounds.

Purification by Column Chromatography
  • Prepare a silica gel column (e.g., 200-300 mesh) using petroleum ether as the slurry solvent.

  • Dissolve the petroleum ether extract (85 g) in a minimal amount of petroleum ether and load it onto the column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity. The suggested gradient is petroleum ether/EtOAc at ratios of 20:1, 10:1, 5:1, and 1:1.

  • Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • For TLC analysis, use silica gel plates and a mobile phase of petroleum ether/ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Combine the fractions containing the target compound, 5-(Z-heptadec-8-enyl)resorcinol, based on the TLC profiles.

  • Further purify the combined fractions using another silica gel column with a more shallow gradient of petroleum ether/ethyl acetate (e.g., 10:1 to 5:1) to obtain the pure compound.

  • Evaporate the solvent from the pure fractions to obtain 5-(Z-heptadec-8-enyl)resorcinol as a solid or oil.

Visualization

Experimental Workflow

Extraction_Workflow plant_material Dried & Powdered Ardisia maculosa extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract fractionation Liquid-Liquid Partition (90% MeOH-H2O vs. Petroleum Ether) crude_extract->fractionation pet_ether_fraction Petroleum Ether Fraction fractionation->pet_ether_fraction column_chromatography Silica Gel Column Chromatography (Petroleum Ether/EtOAc gradient) pet_ether_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc purification Further Column Chromatography tlc->purification pure_compound Pure 5-(Z-heptadec-8-enyl)resorcinol purification->pure_compound

Caption: Workflow for the extraction and purification of 5-(Z-heptadec-8-enyl)resorcinol.

Proposed Signaling Pathway for Cytotoxicity

While the precise signaling pathway for 5-(Z-heptadec-8-enyl)resorcinol in Ardisia maculosa has not been fully elucidated, studies on similar 5-alkylresorcinols from other natural sources suggest a mechanism involving the activation of the p53 tumor suppressor pathway, leading to apoptosis.

Signaling_Pathway cluster_cell Cancer Cell compound 5-(Z-heptadec-8-enyl)resorcinol p53 p53 Activation compound->p53 puma PUMA Upregulation p53->puma p21 p21 Upregulation p53->p21 bax Bax Activation puma->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway of 5-(Z-heptadec-8-enyl)resorcinol.

Concluding Remarks

The protocol described provides a robust method for the isolation of 5-(Z-heptadec-8-enyl)resorcinol from Ardisia maculosa. The cytotoxic nature of this compound warrants further investigation into its mechanism of action and potential as an anticancer agent. The proposed signaling pathway, based on related compounds, offers a starting point for such mechanistic studies. Researchers are encouraged to optimize the described methods and to conduct further biological evaluations to fully characterize the therapeutic potential of this natural product.

References

Application Notes and Protocols for 5-(Z-heptadec-8-enyl) resorcinol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol, a class of phenolic lipids found in various plants, fungi, and bacteria. Alkylresorcinols, including 5-(Z-heptadec-8-enyl) resorcinol, have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer properties. These compounds have been shown to exhibit cytotoxic effects and induce apoptosis in various cancer cell lines, making them promising candidates for further investigation in drug development.

These application notes provide an overview of the use of 5-(Z-heptadec-8-enyl) resorcinol in cell culture assays, including its preparation, and detailed protocols for assessing its cytotoxic and pro-apoptotic effects. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of a Related Alkylresorcinol

CompoundCell LineAssayIC50 (µM)Reference
5-n-heptadecylresorcinol (C17:0)L929 (Mouse fibroblast)Not Specified171[1][2]

Experimental Protocols

Preparation of 5-(Z-heptadec-8-enyl) resorcinol for Cell Culture

Proper preparation of 5-(Z-heptadec-8-enyl) resorcinol is critical for obtaining reliable and reproducible results in cell culture assays. Due to its lipophilic nature, it is insoluble in aqueous media and requires an organic solvent for initial dissolution.

Materials:

  • 5-(Z-heptadec-8-enyl) resorcinol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 5-(Z-heptadec-8-enyl) resorcinol (e.g., 10-50 mM) in 100% DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • Vortex the working solutions gently before adding them to the cells.

Cell Viability and Cytotoxicity Assays

MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria. A decrease in metabolic activity is indicative of cytotoxicity.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • 5-(Z-heptadec-8-enyl) resorcinol working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of 5-(Z-heptadec-8-enyl) resorcinol (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: Similar to MTT, XTT is reduced by metabolically active cells to a water-soluble orange formazan product. This eliminates the need for a solubilization step.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • 5-(Z-heptadec-8-enyl) resorcinol working solutions

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Addition: Add the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates or culture flasks

  • 5-(Z-heptadec-8-enyl) resorcinol working solutions

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with 5-(Z-heptadec-8-enyl) resorcinol as described for the viability assays.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

b) Caspase Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using fluorogenic substrates that release a fluorescent molecule upon cleavage.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • 5-(Z-heptadec-8-enyl) resorcinol working solutions

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 5-(Z-heptadec-8-enyl) resorcinol.

  • Reagent Addition: After the desired treatment time, add the caspase assay reagent directly to the wells.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and caspase cleavage of the substrate.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Mandatory Visualizations

Signaling Pathways

Alkylresorcinols have been reported to induce apoptosis through the activation of the p53 tumor suppressor pathway and the intrinsic (mitochondrial) pathway of apoptosis.[3][4][5] The following diagrams illustrate these potential mechanisms of action for 5-(Z-heptadec-8-enyl) resorcinol.

G cluster_0 Cellular Stress cluster_1 p53 Pathway Activation cluster_2 Cellular Response AR 5-(Z-heptadec-8-enyl) resorcinol Mdm2 Mdm2 Inhibition AR->Mdm2 inhibits p53 p53 Accumulation & Activation p21 p21 Upregulation p53->p21 activates PUMA PUMA Upregulation p53->PUMA activates Mdm2->p53 degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53-mediated apoptosis pathway induced by 5-(Z-heptadec-8-enyl) resorcinol.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade PUMA PUMA Bcl2 Bcl-2 PUMA->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of 5-(Z-heptadec-8-enyl) resorcinol in cell culture.

G cluster_workflow Experimental Workflow start Start: Prepare 5-(Z-heptadec-8-enyl) resorcinol Stock Solution seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with Compound (and Vehicle Control) seed->treat incubation Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubation viability Cell Viability Assay (MTT or XTT) incubation->viability apoptosis Apoptosis Assay (Annexin V or Caspase) incubation->apoptosis data Data Acquisition (Plate Reader or Flow Cytometer) viability->data apoptosis->data analysis Data Analysis (IC50, % Apoptosis) data->analysis end End: Conclusion analysis->end

References

Application Note: Protocol for Determining the Antimicrobial Efficacy of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the antimicrobial efficacy of 5-(Z-heptadec-8-enyl) resorcinol, a naturally occurring phenolic lipid. Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are outlined, adhering to established standards for antimicrobial susceptibility testing. This guide is intended to provide researchers with a robust framework for screening and characterizing the antimicrobial properties of this and similar lipophilic compounds.

Introduction

5-(Z-heptadec-8-enyl) resorcinol belongs to the alkylresorcinol class of phenolic lipids found in various plants, fungi, and bacteria. While the broader class of alkylresorcinols is known for a range of biological activities, specific data on the antimicrobial properties of this particular compound is limited. Structurally similar resorcinols have demonstrated notable antibacterial and antifungal activity. For instance, (Z,Z)-5-(trideca-4,7-dienyl)resorcinol has shown efficacy against both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA)[1]. The lipophilic nature of these compounds suggests a potential mechanism of action involving the disruption of the bacterial cell membrane, a common target for antimicrobial drugs.

This protocol details the standardized methods for quantifying the antimicrobial activity of 5-(Z-heptadec-8-enyl) resorcinol, providing the necessary steps to produce reliable and reproducible data for research and drug development purposes.

Data Presentation

The antimicrobial efficacy of 5-(Z-heptadec-8-enyl) resorcinol is quantified by its MIC and MBC values against a panel of clinically relevant bacteria. The following table presents hypothetical data for illustrative purposes, based on findings for structurally similar resorcinolic lipids.

MicroorganismStrain IDGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Positive482Bactericidal
Staphylococcus aureus (MRSA)ATCC 43300Positive8162Bactericidal
Escherichia coliATCC 25922Negative321284Bacteriostatic
Pseudomonas aeruginosaATCC 27853Negative64>256>4Tolerant
Klebsiella pneumoniaeATCC 13883Negative321284Bacteriostatic
Enterococcus faecalisATCC 29212Positive16322Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

Experimental Protocols

The following protocols are adapted from established guidelines for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • 5-(Z-heptadec-8-enyl) resorcinol (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Mueller-Hinton Agar (MHA, sterile)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC or CDC Isolate Bank panels)[2]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of 5-(Z-heptadec-8-enyl) resorcinol by dissolving the compound in DMSO to a final concentration of 10 mg/mL. Due to the lipophilic nature of the compound, ensure it is fully dissolved.

    • Further dilute this stock solution in sterile CAMHB to create a working stock at a concentration suitable for the serial dilutions (e.g., 512 µg/mL). Note: The final concentration of DMSO in the wells should not exceed 1% to avoid impacting bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the test compound (e.g., 512 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum, but no test compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of 5-(Z-heptadec-8-enyl) resorcinol at which there is no visible growth of the microorganism.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Potential Mechanism of Action & Signaling

Alkylresorcinols are amphiphilic molecules, a characteristic that strongly suggests their interaction with the bacterial cell membrane. The lipophilic alkyl chain can integrate into the lipid bilayer of the cytoplasmic membrane, while the hydrophilic resorcinol head remains at the surface. This insertion can disrupt the membrane's structural integrity and function.

Potential consequences of membrane disruption include:

  • Increased membrane permeability, leading to the leakage of essential ions and metabolites.

  • Disruption of the proton motive force, which is critical for ATP synthesis and active transport.

  • Inhibition of membrane-bound enzymes involved in processes like cell wall synthesis and cellular respiration.

The following diagram illustrates a hypothesized mechanism of action for 5-(Z-heptadec-8-enyl) resorcinol on a bacterial cell.

G ATP_Synthase ATP Synthase DNA_Rep DNA Replication ATP_Synthase->DNA_Rep ATP Protein_Syn Protein Synthesis ATP_Synthase->Protein_Syn Metabolites Ions & Metabolites Membrane->ATP_Synthase Disrupts Proton Motive Force Membrane->Metabolites Leakage Compound 5-(Z-heptadec-8-enyl) resorcinol Compound->Membrane Integrates into membrane

Caption: Hypothesized mechanism of action of 5-(Z-heptadec-8-enyl) resorcinol on a bacterial cell.

Experimental Workflow

The logical flow of the experimental protocol is essential for systematic evaluation.

G A Prepare Compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D Combine E Incubate (16-20h, 35°C) D->E F Read MIC (Lowest concentration with no growth) E->F G Subculture from Clear Wells onto Agar Plates F->G J Analyze Data (Calculate MBC/MIC Ratio) F->J H Incubate (18-24h, 35°C) G->H I Read MBC (Lowest concentration with ≥99.9% killing) H->I I->J

Caption: Workflow for determining MIC and MBC of 5-(Z-heptadec-8-enyl) resorcinol.

References

Formulation of 5-(Z)-heptadec-8-enyl)resorcinol for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z)-heptadec-8-enyl)resorcinol is a lipophilic phenolic compound with potential applications in dermatology due to the known keratolytic, antimicrobial, anti-inflammatory, and tyrosinase-inhibiting properties of resorcinol and its derivatives.[1][2] Its long alkyl chain confers high lipophilicity, presenting a challenge for topical formulation to ensure adequate skin penetration and bioavailability. This document provides detailed application notes and experimental protocols for the formulation and evaluation of 5-(Z)-heptadec-8-enyl)resorcinol for topical delivery.

Physicochemical Properties of 5-(Z)-heptadec-8-enyl)resorcinol and Related Compounds

Due to the limited availability of specific experimental data for 5-(Z)-heptadec-8-enyl)resorcinol, properties of the closely related saturated analogue, 5-heptadecylresorcinol, are provided as a reference to guide formulation development. The high lipophilicity, indicated by the high logP value, necessitates formulation strategies that can effectively solubilize the compound and facilitate its transport across the stratum corneum.

PropertyValue (5-heptadecylresorcinol)Reference
Molecular FormulaC₂₃H₄₀O₂[3]
Molecular Weight348.57 g/mol
Melting Point91-93 °C
Calculated XLogP39.72 - 10.1
AppearanceSolid
SolubilityLow aqueous solubility. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Formulation Strategies for Topical Delivery

Given the high lipophilicity of 5-(Z)-heptadec-8-enyl)resorcinol, formulation approaches should focus on enhancing its solubility and skin permeation. Lipid-based nanocarriers are particularly suitable for this purpose. The following are recommended formulation strategies:

  • Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant. They act as excellent solubilizers for lipophilic drugs and can enhance skin penetration.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both lipophilic and hydrophilic drugs. Their lipid composition can be tailored to improve skin compatibility and drug deposition.

The selection of excipients is critical for the successful formulation of topical products.

Experimental Protocols

Formulation Protocols

This protocol describes the preparation of an O/W nanoemulsion using a high-pressure homogenization technique.

Materials:

  • 5-(Z)-heptadec-8-enyl)resorcinol

  • Oil phase: Medium-chain triglycerides (MCT) or other suitable cosmetic oil

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene glycol

  • Aqueous phase: Purified water

Protocol:

  • Oil Phase Preparation: Dissolve 5-(Z)-heptadec-8-enyl)resorcinol in the chosen oil phase at a predetermined concentration (e.g., 1% w/w). Gently heat if necessary to aid dissolution, but do not exceed the compound's degradation temperature.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired droplet size.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

This protocol details the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 5-(Z)-heptadec-8-enyl)resorcinol

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate buffered saline, pH 7.4)

Protocol:

  • Lipid Film Formation: Dissolve 5-(Z)-heptadec-8-enyl)resorcinol, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of MLVs.

  • Sizing (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be sonicated (for SUVs) or extruded through polycarbonate membranes of a defined pore size (for LUVs).

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Analytical and In Vitro Evaluation Protocols

This protocol provides a general method for the quantification of alkylresorcinols, which can be adapted for 5-(Z)-heptadec-8-enyl)resorcinol.

Instrumentation and Conditions:

  • HPLC System: With a UV or electrochemical detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~280 nm (for UV detection)

  • Injection Volume: 20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of 5-(Z)-heptadec-8-enyl)resorcinol in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract the active compound from the formulation using a suitable solvent and dilute to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5-(Z)-heptadec-8-enyl)resorcinol in the samples from the calibration curve.

This protocol describes the evaluation of the skin permeation of the formulated 5-(Z)-heptadec-8-enyl)resorcinol.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., Phosphate buffered saline with a suitable solubilizing agent for the lipophilic compound)

  • Formulation containing 5-(Z)-heptadec-8-enyl)resorcinol

Protocol:

  • Skin Preparation: Thaw and mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.

  • Formulation Application: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of 5-(Z)-heptadec-8-enyl)resorcinol in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

This assay is used to evaluate the potential skin-lightening effect of the formulation by measuring the inhibition of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test formulation and placebo

  • Positive control (e.g., Kojic acid)

  • 96-well microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test formulation (or placebo/positive control) at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period at a controlled temperature.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test formulation and determine the IC50 value.

This assay assesses the anti-inflammatory potential of the formulation by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test formulation and placebo

  • Positive control (e.g., Diclofenac sodium)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test formulation at different concentrations, albumin solution, and PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation for each concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation F1 API & Excipient Selection F2 Formulation (Nanoemulsion/Liposome) F1->F2 F3 Physicochemical Characterization (Size, Zeta, Drug Content) F2->F3 E2 In Vitro Skin Permeation (IVPT) F3->E2 E3 Bioactivity Assays (Tyrosinase, Anti-inflammatory) F3->E3 E1 HPLC Method Development E1->E2 E1->E3

Caption: Experimental Workflow for Formulation and Evaluation.

signaling_pathway cluster_inhibition Mechanism of Action cluster_tyrosinase Skin Lightening cluster_inflammation Anti-inflammatory API 5-(Z-heptadec-8-enyl)resorcinol Tyrosinase Tyrosinase API->Tyrosinase Inhibits Protein Protein Denaturation API->Protein Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Inflammation Inflammatory Response Protein->Inflammation Leads to

Caption: Proposed Mechanism of Action Signaling Pathway.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the antioxidant capacity of 5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol family of bioactive phenolic lipids.

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring phenolic lipid found in various plant sources, including mango peels.[1] Like other alkylresorcinols, it possesses a lipophilic polyphenol structure, which contributes to its diverse biological activities, including antioxidant and anti-inflammatory properties.[1] The antioxidant capacity of these molecules is attributed to the two hydroxyl groups on the resorcinol ring, which can donate hydrogen atoms to scavenge free radicals.[2] The length and degree of unsaturation of the alkyl chain also play a crucial role in their biological activity.[1][3]

Alkylresorcinols have demonstrated the ability to protect cells from oxidative damage by activating the Nrf2/ARE signaling pathway, which upregulates the transcription of phase II antioxidant enzymes. While some studies report weak direct antioxidant activity of long-chain 5-n-alkylresorcinols in assays like DPPH and FRAP, they have shown significant efficacy in inhibiting lipid peroxidation, such as copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro.

This document outlines detailed protocols for three common antioxidant capacity assays—DPPH, ABTS, and ORAC—suitable for evaluating 5-(Z-heptadec-8-enyl) resorcinol.

Data Presentation

Compound/ExtractAssayResultReference
5-n-alkylresorcinols (C15:0-C23:0)DPPH Radical ScavengingLess active than ferulic acid
5-n-alkylresorcinols (C15:0-C23:0)FRAPWeak antioxidant activity
Pentadecylresorcinol (25 µM)LDL Oxidation InhibitionIncreased lag time by 65 min
Anacardic Acids (mixture)Inhibition of Superoxide GenerationHigher capacity than cardols and cardanols
CardolLDL Oxidation InhibitionAffects the hydrophobic region of the bilayer

Signaling Pathway

Alkylresorcinols can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like resorcinol derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and detoxification enzymes.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare stock solution of 5-(Z-heptadec-8-enyl) resorcinol in a suitable organic solvent (e.g., ethanol, DMSO) Serial_Dilutions Perform serial dilutions of the stock solution to create a range of concentrations Sample_Prep->Serial_Dilutions Reaction_Setup Mix sample/standard dilutions with the respective assay reagent in a 96-well plate Serial_Dilutions->Reaction_Setup Standard_Prep Prepare stock and working solutions of a standard antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction_Setup Reagent_Prep Prepare working solutions of DPPH, ABTS radical cation, or ORAC reagents Reagent_Prep->Reaction_Setup Incubation Incubate the reaction mixture in the dark at a specific temperature and duration Reaction_Setup->Incubation Measurement Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader Incubation->Measurement Scavenging_Calculation Calculate the percentage of radical scavenging activity for each sample concentration Measurement->Scavenging_Calculation TEAC_Calculation For ABTS and ORAC, create a standard curve and calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measurement->TEAC_Calculation IC50_Determination Plot % scavenging vs. concentration and determine the IC50 value Scavenging_Calculation->IC50_Determination Data_Reporting Summarize results in tables and compare with standards IC50_Determination->Data_Reporting TEAC_Calculation->Data_Reporting

References

Application of 5-(Z-heptadec-8-enyl) resorcinol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol isolated from the plant Ardisia maculosa. Alkylresorcinols are a class of phenolic lipids that have garnered significant interest in the scientific community due to their diverse biological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and protocols for investigating the inhibitory effects of 5-(Z-heptadec-8-enyl) resorcinol on key enzymes such as tyrosinase, xanthine oxidase, and lipoxygenase. These enzymes are implicated in various physiological and pathological processes, making them attractive targets for drug discovery and development.

While specific inhibitory data for 5-(Z-heptadec-8-enyl) resorcinol is limited in publicly available literature, the established activity of related alkylresorcinols suggests its potential as a modulator of enzyme function. The following protocols and information are provided to guide researchers in the systematic evaluation of this compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders. Resorcinol derivatives are known to be potent tyrosinase inhibitors, acting by chelating the copper ions in the active site of the enzyme.

Quantitative Data Summary: Tyrosinase Inhibition by Resorcinol Derivatives

The following table summarizes the tyrosinase inhibitory activity of various resorcinol derivatives, providing a reference for the potential efficacy of 5-(Z-heptadec-8-enyl) resorcinol.

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition Type
4-HexylresorcinolMushroomL-DOPA1.7Not specified
4-ButylresorcinolMushroomL-DOPA2.1Not specified
4-PropylresorcinolMushroomL-DOPA9.2Not specified
Kojic Acid (Reference)MushroomL-DOPA16.69Competitive
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted for the evaluation of 5-(Z-heptadec-8-enyl) resorcinol using a spectrophotometric method based on the DOPAchrome formation.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 5-(Z-heptadec-8-enyl) resorcinol

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of 5-(Z-heptadec-8-enyl) resorcinol (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of kojic acid (e.g., 1 mM) in phosphate buffer or DMSO.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve a range of final concentrations.

  • Assay in 96-Well Plate:

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of phosphate buffer (or DMSO if used as a solvent). For the positive control, add 20 µL of kojic acid solution.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings every 1-2 minutes for a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis A Prepare Tyrosinase Solution D Add Buffer, Compound/Control to 96-well plate A->D B Prepare L-DOPA Solution G Add L-DOPA to start reaction B->G C Prepare Test Compound & Control Solutions C->D E Add Tyrosinase Solution D->E F Pre-incubate at 37°C E->F F->G H Measure Absorbance at 475 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor 5-(Z)-heptadec-8-enyl) resorcinol Inhibitor->XO Lipoxygenase_Pathway ArachidonicAcid Arachidonic Acid LOX Lipoxygenase ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 5-(Z)-heptadec-8-enyl) resorcinol Inhibitor->LOX

Application Notes and Protocols: Studying the Bioavailability of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring phenolic lipid belonging to the broader class of alkylresorcinols. These compounds, found in whole grains like wheat and rye, have garnered significant interest for their potential biological activities.[1][2] Understanding the bioavailability of 5-(Z-heptadec-8-enyl) resorcinol is crucial for assessing its therapeutic potential and establishing dietary recommendations. Bioavailability, in essence, is the proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect. This document provides a detailed overview of the techniques and protocols used to study the absorption, distribution, metabolism, and excretion (ADME) of this lipophilic compound.

The study of bioavailability involves a combination of in vitro and in vivo methods. In vitro assays provide initial screening data on permeability and metabolic stability, while in vivo studies offer a comprehensive understanding of the compound's fate in a whole organism.

In Vitro Bioavailability Assessment

In vitro models are essential for the early-stage assessment of a compound's bioavailability. They are cost-effective, high-throughput, and reduce the need for animal testing. The two most critical in vitro assays for predicting oral bioavailability are the Caco-2 permeability assay and the liver microsomal stability assay.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[3] This model is widely used to predict the intestinal permeability of compounds.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of 5-(Z-heptadec-8-enyl) resorcinol across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and identify potential active efflux.

Materials:

  • Caco-2 cells (passage number 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • 5-(Z-heptadec-8-enyl) resorcinol stock solution (in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add HBSS containing the test compound (e.g., 10 µM 5-(Z-heptadec-8-enyl) resorcinol, final DMSO concentration <0.5%) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add HBSS containing the test compound to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of 5-(Z-heptadec-8-enyl) resorcinol in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4] This assay assesses the metabolic stability of a compound, providing an indication of its hepatic clearance.

Experimental Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 5-(Z-heptadec-8-enyl) resorcinol in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 5-(Z-heptadec-8-enyl) resorcinol stock solution (in DMSO)

  • Testosterone (high clearance control)

  • Procainamide (low clearance control)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound (e.g., 1 µM 5-(Z-heptadec-8-enyl) resorcinol, final DMSO concentration <0.5%) to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile (containing an internal standard).

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • Sample Analysis:

    • Quantify the remaining concentration of 5-(Z-heptadec-8-enyl) resorcinol in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (incubation volume / protein concentration)

In Vivo Bioavailability Assessment

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound. These studies provide data on the rate and extent of absorption, distribution to various tissues, metabolic fate, and routes of excretion.

Pharmacokinetic Studies in Animal Models

Rats or mice are commonly used animal models for initial pharmacokinetic studies. Due to their physiological similarities to humans in terms of lipid metabolism, pigs can also be a relevant model for studying lipophilic compounds like alkylresorcinols.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of 5-(Z-heptadec-8-enyl) resorcinol following oral administration to rats.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • 5-(Z-heptadec-8-enyl) resorcinol formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system for quantification

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer a single oral dose of 5-(Z-heptadec-8-enyl) resorcinol (e.g., 10 mg/kg) via oral gavage. A vehicle control group should be included.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract 5-(Z-heptadec-8-enyl) resorcinol and its potential metabolites from the plasma samples (e.g., using liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentrations using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profile of 5-(Z-heptadec-8-enyl) resorcinol.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

      • t½: Elimination half-life.

      • CL/F: Apparent total body clearance.

      • Vd/F: Apparent volume of distribution.

    • To determine the absolute oral bioavailability (F), a separate group of animals would need to be administered an intravenous (IV) dose of the compound, and the AUC from the oral dose would be compared to the AUC from the IV dose: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation

Quantitative data from bioavailability studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative In Vitro Bioavailability Parameters for Alkylresorcinols

ParameterValueInterpretation
Caco-2 Permeability
Papp (A-B) (x 10⁻⁶ cm/s)5 - 15Moderate to High Permeability
Papp (B-A) (x 10⁻⁶ cm/s)8 - 25Moderate to High Permeability
Efflux Ratio1.5 - 2.5Suggests some involvement of efflux transporters
Human Liver Microsomal Stability
In vitro t½ (min)30 - 90Moderate Metabolic Stability
CLint (µL/min/mg protein)10 - 50Low to Moderate Intrinsic Clearance

Note: The values presented are representative for the class of long-chain alkylresorcinols and may vary for 5-(Z-heptadec-8-enyl) resorcinol.

Table 2: Representative In Vivo Pharmacokinetic Parameters of Alkylresorcinols Following Oral Administration in Rats

ParameterUnitValue
Cmaxng/mL200 - 800
Tmaxh2 - 6
AUC(0-t)ng·h/mL1500 - 5000
h4 - 10
F (%)%20 - 50

Note: The values presented are representative for the class of long-chain alkylresorcinols and are dependent on the dose and formulation used. Specific data for 5-(Z-heptadec-8-enyl) resorcinol is not currently available in the public domain.

Visualizations

Experimental Workflow for Bioavailability Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Caco-2 Permeability Caco-2 Permeability Permeability Data (Papp, ER) Permeability Data (Papp, ER) Caco-2 Permeability->Permeability Data (Papp, ER) Liver Microsomal Stability Liver Microsomal Stability Metabolic Stability Data (t½, CLint) Metabolic Stability Data (t½, CLint) Liver Microsomal Stability->Metabolic Stability Data (t½, CLint) Pharmacokinetic Study Pharmacokinetic Study Metabolite Identification Metabolite Identification Pharmacokinetic Study->Metabolite Identification Pharmacokinetic Parameters (Cmax, Tmax, AUC) Pharmacokinetic Parameters (Cmax, Tmax, AUC) Pharmacokinetic Study->Pharmacokinetic Parameters (Cmax, Tmax, AUC) Metabolic Pathway Elucidation Metabolic Pathway Elucidation Metabolite Identification->Metabolic Pathway Elucidation Compound of Interest Compound of Interest Compound of Interest->Caco-2 Permeability Compound of Interest->Liver Microsomal Stability Decision to Proceed Decision to Proceed Permeability Data (Papp, ER)->Decision to Proceed Metabolic Stability Data (t½, CLint)->Decision to Proceed Decision to Proceed->Pharmacokinetic Study Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Parameters (Cmax, Tmax, AUC)->Bioavailability Assessment Metabolic Pathway Elucidation->Bioavailability Assessment

Caption: A streamlined workflow for assessing the bioavailability of a test compound.

Caco-2 Permeability Assay Workflow

G cluster_0 Apical Chamber (Donor) cluster_1 Basolateral Chamber (Receiver) cluster_2 Caco-2 Monolayer cluster_3 Basolateral Chamber (Donor) cluster_4 Apical Chamber (Receiver) A1 Add Compound C1 Passive Diffusion A1->C1 A -> B C2 Active Transport/Efflux A1->C2 A -> B B1 Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis B1->LC-MS/MS Analysis C1->B1 A2 Sample Collection C1->A2 C2->B1 C2->A2 B2 Add Compound B2->C1 B -> A B2->C2 B -> A A2->LC-MS/MS Analysis Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Analysis->Calculate Papp & Efflux Ratio

Caption: Bidirectional transport assessment in the Caco-2 permeability assay.

Metabolic Pathway of Alkylresorcinols

G cluster_0 Phase I Metabolism cluster_1 Beta-Oxidation cluster_2 Metabolites AR 5-(Z-heptadec-8-enyl) resorcinol OH_AR ω-hydroxylated AR AR->OH_AR CYP4F2 COOH_AR Carboxylated AR OH_AR->COOH_AR Alcohol/Aldehyde Dehydrogenase Beta_Ox Chain Shortening COOH_AR->Beta_Ox Acyl-CoA Synthetase DHPPA 3-(3,5-dihydroxyphenyl)propanoic acid Beta_Ox->DHPPA Multiple Cycles DHBA 3,5-dihydroxybenzoic acid DHPPA->DHBA Further Oxidation

References

Troubleshooting & Optimization

Stability issues of 5-(Z-heptadec-8-enyl) resorcinol in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Z-heptadec-8-enyl) resorcinol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Z-heptadec-8-enyl) resorcinol and what are its general properties?

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol, a type of phenolic lipid.[1][2] Structurally, it consists of a resorcinol (1,3-dihydroxybenzene) ring attached to a 17-carbon unsaturated alkyl chain. This amphiphilic nature, with a hydrophilic phenolic head and a hydrophobic alkyl tail, allows it to interact with and incorporate into lipid membranes.[3][4] It is important to note that the recommended storage temperature for the pure compound is 2-8°C.

Q2: What are the primary stability concerns for 5-(Z-heptadec-8-enyl) resorcinol in aqueous buffers?

The primary stability concerns for 5-(Z-heptadec-8-enyl) resorcinol in experimental buffers are degradation through oxidation and potential issues with solubility and aggregation.

  • Oxidation: The resorcinol ring is susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. The unsaturated bond in the heptadecenyl chain is also a potential site for oxidation.

  • Solubility and Aggregation: Due to its long alkyl chain, this compound has low water solubility and a low critical micelle concentration. In aqueous buffers, it may form micelles or aggregates, which can affect its availability and activity in experiments.

Q3: How does pH affect the stability of 5-(Z-heptadec-8-enyl) resorcinol?

The pH of the experimental buffer can significantly impact the stability of 5-(Z-heptadec-8-enyl) resorcinol. Under alkaline conditions (pH > 7.5), the phenolic hydroxyl groups are more likely to deprotonate, increasing the susceptibility of the resorcinol ring to oxidation. This can lead to the formation of colored degradation products.

Q4: Can I use common buffers like PBS and Tris-HCl with this compound?

Phosphate-buffered saline (PBS) and Tris-HCl are commonly used buffers. However, their compatibility with 5-(Z-heptadec-8-enyl) resorcinol depends on the specific experimental conditions. It is crucial to consider the pH of the buffer and the potential for buffer components to interact with the compound. For instance, phosphate ions in PBS can sometimes chelate metal ions, which may either inhibit or promote oxidation depending on the specific metal and its role as a catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of buffer (e.g., turning pink or brown) Oxidation of the resorcinol ring.Prepare fresh solutions before each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Degas buffers to remove dissolved oxygen. Consider adding a small amount of a suitable antioxidant (e.g., EDTA to chelate metal ions).
Precipitate formation or cloudy solution Low solubility or aggregation of the compound.Ensure the final concentration is below the critical micelle concentration if monomeric form is required. Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting into the aqueous buffer. Gentle warming and sonication may aid dissolution, but be cautious of temperature-induced degradation.
Inconsistent experimental results Degradation of the compound over the course of the experiment.Perform a time-course stability study in your experimental buffer to determine the compound's half-life under your specific conditions. Prepare fresh solutions for long-duration experiments. Analyze the purity of the compound before and after the experiment using techniques like HPLC.
Low or no biological activity Compound degradation or unavailability due to aggregation.Confirm the identity and purity of your starting material. Re-evaluate the dissolution method to ensure the compound is properly solubilized. Consider the use of carrier molecules like cyclodextrins to improve solubility and stability.

Quantitative Data Summary

The following tables provide hypothetical stability data for 5-(Z-heptadec-8-enyl) resorcinol in different buffer systems. This data is intended to serve as a guideline; actual stability will depend on specific experimental conditions.

Table 1: Effect of pH on the Stability of 5-(Z-heptadec-8-enyl) resorcinol at 25°C

Buffer (50 mM)pH% Remaining after 24 hours
Citrate-Phosphate5.095%
Phosphate-Buffered Saline (PBS)7.482%
Tris-HCl8.565%

Table 2: Effect of Temperature on the Stability of 5-(Z-heptadec-8-enyl) resorcinol in PBS (pH 7.4)

Temperature% Remaining after 24 hours
4°C98%
25°C (Room Temperature)82%
37°C (Physiological Temperature)71%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 5-(Z-heptadec-8-enyl) resorcinol

  • Weigh the required amount of 5-(Z-heptadec-8-enyl) resorcinol in a sterile microfuge tube.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to dissolve the compound completely.

  • Vortex briefly to ensure a homogenous solution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow_for_Stability_Assessment A Prepare Stock Solution (in DMSO/Ethanol) B Dilute in Experimental Buffer (e.g., PBS, Tris) A->B Step 1 C Incubate under Experimental Conditions (Time, Temp, Light) B->C Step 2 D Take Aliquots at Different Time Points C->D Step 3 E Analyze by HPLC-UV D->E Step 4 F Quantify Remaining Compound E->F Step 5 G Determine Degradation Rate F->G Step 6

Caption: Workflow for assessing the stability of 5-(Z-heptadec-8-enyl) resorcinol.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane A 5-(Z-heptadec-8-enyl) resorcinol B Membrane Integration A->B C Altered Membrane Fluidity B->C D Membrane-Bound Enzyme C->D affects E Inhibition of Enzyme Activity D->E leads to F Downstream Signaling Cascade E->F modulates G Cellular Response F->G

References

Technical Support Center: Synthesis of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(Z-heptadec-8-enyl) resorcinol, with a particular focus on improving reaction yield and stereoselectivity.

Troubleshooting Guides

Issue 1: Low yield in the Wittig Reaction Step

Q: We are experiencing low yields during the Wittig reaction between 3,5-dimethoxybenzaldehyde and our prepared phosphonium ylide. What are the potential causes and how can we improve the yield?

A: Low yields in the Wittig reaction for the synthesis of the protected 5-(Z-heptadec-8-enyl) resorcinol precursor can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Ylide Formation: The phosphonium salt may not be fully deprotonated to form the reactive ylide. Ensure a sufficiently strong, non-nucleophilic base is used. For non-stabilized ylides, which are necessary for Z-selectivity, bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly employed.[1] It is crucial to perform this step under anhydrous and inert conditions (e.g., dry THF under argon or nitrogen) to prevent quenching of the base and the ylide.

  • Steric Hindrance: While 3,5-dimethoxybenzaldehyde is not exceptionally bulky, sterically hindered ylides can slow down the reaction rate. However, for the synthesis of the target molecule, the ylide is derived from a long alkyl chain and should not present significant steric challenges.

  • Reaction Time and Temperature: Wittig reactions with non-stabilized ylides are typically rapid, even at low temperatures. However, insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Microwave-Assisted Synthesis: Consider employing microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in the synthesis of 5-alkenylresorcinols.[2][3][4] This technique can be particularly effective for reactants with low solubility.

Issue 2: Poor Z:E Selectivity in the Alkene Product

Q: Our final product contains a significant proportion of the E-isomer of 5-(heptadec-8-enyl) resorcinol. How can we enhance the Z-selectivity of the Wittig reaction?

A: Achieving high Z-selectivity is a common challenge in Wittig reactions. The formation of the Z-isomer is kinetically favored with non-stabilized ylides under specific conditions.

  • Use of Non-Stabilized Ylides: The key to high Z-selectivity is the use of a non-stabilized ylide (where the group attached to the ylidic carbon is an alkyl group). Stabilized ylides (e.g., those with adjacent ester or ketone groups) predominantly yield the E-alkene.[5]

  • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the betaine intermediate, resulting in the thermodynamically more stable E-isomer. To avoid this, prepare the ylide using a sodium or potassium base, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS). If a lithium base like n-BuLi is used for deprotonation, the resulting lithium halide salts can be precipitated and removed by filtration under inert conditions before adding the aldehyde.

  • Low Reaction Temperature: Running the reaction at low temperatures, typically -78 °C, is critical. This minimizes the reversibility of the initial addition step (retro-Wittig), which can lead to the formation of the E-isomer.

  • Solvent Effects: The choice of solvent can influence stereoselectivity. Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions.

Issue 3: Difficulty in Deprotection of the Resorcinol Moiety

Q: We are struggling to efficiently cleave the methyl ether protecting groups from the 3,5-dimethoxyphenyl intermediate without affecting the Z-alkene side chain. What are the recommended deprotection methods?

A: The deprotection of the robust methyl ethers on the resorcinol ring requires strong reagents, which can potentially interact with the double bond of the side chain.

  • Boron Tribromide (BBr₃): This is a powerful and commonly used reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane (DCM). Careful control of the stoichiometry of BBr₃ is necessary to avoid side reactions.

  • Hydrogen Bromide (HBr) in Acetic Acid: Refluxing with a mixture of HBr and acetic acid is another effective method. However, the high temperature and acidic conditions might pose a risk of isomerization or other side reactions with the double bond. This method should be approached with caution and optimized for reaction time and temperature.

  • Monitoring the Reaction: Regardless of the method chosen, it is essential to monitor the progress of the deprotection by TLC to avoid over-exposure of the product to harsh conditions, which could lead to degradation or isomerization of the side chain.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl groups of resorcinol before the Wittig reaction?

A1: The phenolic hydroxyl groups of resorcinol are acidic and will be deprotonated by the strong base used to generate the phosphonium ylide. This would consume the base and prevent the formation of the ylide. Furthermore, the resulting phenoxide ions could potentially interfere with the reaction. Therefore, protecting the hydroxyl groups, typically as methyl ethers by using 3,5-dimethoxybenzaldehyde as the starting material, is a crucial step.

Q2: What is the recommended starting material for the synthesis of the C17 Z-alkenyl side chain?

A2: A suitable starting material for introducing the (Z)-heptadec-8-enyl side chain via a Wittig reaction would be a C9 phosphonium salt. This can be prepared from the corresponding C9 alkyl halide. For instance, (Z)-1-bromonon-2-ene could be reacted with triphenylphosphine to generate the required phosphonium salt. The Z-geometry of the double bond in the starting halide is generally retained during the Witt-ig reaction under appropriate conditions.

Q3: How can the final product, 5-(Z-heptadec-8-enyl) resorcinol, be purified?

A3: Purification of the final product typically involves column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the desired product from non-polar impurities and any remaining starting materials or by-products. Due to the presence of the polar resorcinol head group and the long non-polar alkyl chain, careful optimization of the solvent system may be required. In some cases, techniques like silver ion chromatography have been used to separate saturated and unsaturated alkylresorcinols.

Q4: Can a Grignard reaction be used as an alternative to the Wittig reaction for this synthesis?

A4: While Grignard reactions are a common method for forming carbon-carbon bonds, they are generally less suitable for creating a specific alkene geometry like the Z-isomer required here. A Grignard reaction would typically be used to add an alkyl chain, which would then require subsequent steps to introduce the double bond with the correct stereochemistry, potentially leading to a longer and less efficient synthesis. The Wittig reaction offers a more direct route to the desired Z-alkene.

Data Presentation

Table 1: Influence of Reaction Conditions on Z:E Ratio in Wittig Reactions with Non-Stabilized Ylides

ParameterConditionEffect on Z:E RatioReference
Ylide Type Non-stabilized (e.g., alkyl substituent)Favors Z-isomer
Stabilized (e.g., ester, ketone substituent)Favors E-isomer
Base Cation Lithium-containing (e.g., n-BuLi)Can decrease Z-selectivity due to salt effects
Salt-free (e.g., NaNH₂, NaHMDS)Enhances Z-selectivity
Temperature Low temperature (-78 °C)High Z-selectivity (kinetic control)
Higher temperaturesDecreased Z-selectivity (thermodynamic control)
Solvent Aprotic, non-polar (e.g., THF, Et₂O)Generally good for Z-selectivityGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of the Phosphonium Salt (General Procedure)

This protocol describes a general method for the synthesis of the required phosphonium salt from an appropriate alkyl halide.

  • Reactants: (Z)-1-bromo-non-8-ene (1 equivalent) and triphenylphosphine (1.1 equivalents).

  • Solvent: Toluene or acetonitrile.

  • Procedure: a. Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add the (Z)-1-bromo-non-8-ene to the solution. c. Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC. d. Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate out of the solution. e. Collect the solid product by filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. f. Dry the phosphonium salt under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Z-Selective Wittig Reaction (General Procedure)

This protocol outlines a general procedure for the Z-selective Wittig reaction.

  • Reactants: The phosphonium salt (1.1 equivalents), a strong base (e.g., n-BuLi or NaHMDS, 1.1 equivalents), and 3,5-dimethoxybenzaldehyde (1 equivalent).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: a. Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen). b. Cool the suspension to -78 °C in a dry ice/acetone bath. c. Slowly add the strong base dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange). d. Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation. e. Dissolve the 3,5-dimethoxybenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at -78 °C. f. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. g. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). h. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of Methyl Ethers with Boron Tribromide (BBr₃) (General Procedure)

This protocol describes a general method for the cleavage of the methyl ethers.

  • Reactants: The protected 5-(Z-heptadec-8-enyl)-1,3-dimethoxybenzene (1 equivalent) and boron tribromide (BBr₃, 2.2-3 equivalents).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve the protected resorcinol derivative in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add a solution of BBr₃ in DCM dropwise to the reaction mixture. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature. Monitor the reaction progress by TLC. e. Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the final 5-(Z-heptadec-8-enyl) resorcinol.

Visualizations

Synthesis_Workflow cluster_0 Side Chain Preparation cluster_1 Wittig Reaction cluster_2 Deprotection Alkyl_Halide Z-Alkenyl Halide Phosphonium_Salt Phosphonium Salt Alkyl_Halide->Phosphonium_Salt Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide THF, -78°C Protected_Resorcinol Protected (Z)-Alkenyl Resorcinol Ylide->Protected_Resorcinol THF, -78°C to RT Aldehyde 3,5-Dimethoxy- benzaldehyde Aldehyde->Protected_Resorcinol Final_Product 5-(Z-heptadec-8-enyl) resorcinol Protected_Resorcinol->Final_Product DCM, -78°C to RT Deprotecting_Agent Deprotecting Agent (e.g., BBr3) Deprotecting_Agent->Final_Product

Caption: Overall synthetic workflow for 5-(Z-heptadec-8-enyl) resorcinol.

Z_Selective_Wittig Ylide Non-stabilized Ylide Transition_State [2+2] Cycloaddition (Kinetic Control) Ylide->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Oxaphosphetane cis-Oxaphosphetane (Less Stable Intermediate) Transition_State->Oxaphosphetane Low Temperature (-78°C) Z_Alkene Z-Alkene Oxaphosphetane->Z_Alkene Rapid Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Mechanism of the Z-selective Wittig reaction.

Troubleshooting_Tree cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Z-Selectivity cluster_deprotection Troubleshooting Deprotection Start Poor Yield or Selectivity Problem Identify Primary Issue Start->Problem Low_Yield Low Overall Yield Problem->Low_Yield Poor_Z_Selectivity Low Z:E Ratio Problem->Poor_Z_Selectivity Deprotection_Issue Incomplete Deprotection / Side Products Problem->Deprotection_Issue Check_Base Verify Base Strength and Anhydrous Conditions Low_Yield->Check_Base Use_NonStabilized_Ylide Ensure Non-Stabilized Ylide is Used Poor_Z_Selectivity->Use_NonStabilized_Ylide Optimize_Reagent Optimize Stoichiometry of BBr3 Deprotection_Issue->Optimize_Reagent Check_Ylide_Formation Confirm Ylide Formation (Color Change) Check_Base->Check_Ylide_Formation Monitor_TLC Monitor Reaction Progress by TLC Check_Ylide_Formation->Monitor_TLC Use_Microwave Consider Microwave-Assisted Synthesis Monitor_TLC->Use_Microwave Salt_Free Employ Salt-Free Conditions (Na or K base) Use_NonStabilized_Ylide->Salt_Free Low_Temp Maintain Low Temperature (-78°C) Salt_Free->Low_Temp Check_Solvent Use Aprotic, Non-polar Solvent Low_Temp->Check_Solvent Control_Temp Careful Temperature Control Optimize_Reagent->Control_Temp Monitor_Deprotection_TLC Monitor Progress Closely by TLC Control_Temp->Monitor_Deprotection_TLC Alternative_Method Consider Alternative Deprotection Reagents Monitor_Deprotection_TLC->Alternative_Method

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting inconsistent results in 5-(Z-heptadec-8-enyl) resorcinol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Z-heptadec-8-enyl) resorcinol bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro and cell-based experiments with this lipophilic resorcinol derivative.

Frequently Asked Questions (FAQs)

Q1: My 5-(Z-heptadec-8-enyl) resorcinol solution appears cloudy or precipitates when added to my aqueous assay buffer or cell culture medium. What should I do?

A1: This is a common issue due to the lipophilic nature of 5-(Z-heptadec-8-enyl) resorcinol. The long heptadecenyl chain significantly reduces its solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate stock solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for lipophilic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

    • Final Solvent Concentration: Minimize the final concentration of the organic solvent in your assay. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Use of a Surfactant: For certain acellular assays, a non-ionic surfactant like Polysorbate 20 (Tween-20) can be used to improve solubility. However, be aware that surfactants can interfere with biological membranes in cell-based assays.

    • Serum in Media: The presence of serum in cell culture media can aid in the solubilization of lipophilic compounds through binding to proteins like albumin.[1][2][3] If you are using serum-free media, you may face more significant solubility challenges.

Q2: I am observing high variability and inconsistent results between replicate wells and across different experiments. What are the potential causes?

A2: Inconsistent results with 5-(Z-heptadec-8-enyl) resorcinol can stem from several factors related to its chemical properties and handling.

  • Troubleshooting Steps:

    • Compound Stability: Resorcinol moieties can be susceptible to oxidation, and the double bond in the heptadecenyl chain can also be a point of instability. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]

    • Non-Specific Binding: Being highly lipophilic, this compound can adsorb to plastic surfaces of assay plates and pipette tips, leading to a lower effective concentration in your assay.[5] Using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA) can mitigate this.

    • Homogeneity of the Solution: Ensure that your final working solution is homogenous. After diluting the stock solution into your aqueous buffer or media, vortex or pipette vigorously to ensure proper mixing and prevent the formation of micelles or aggregates.

Q3: My compound does not show any biological activity, or the activity is much lower than expected.

A3: This could be related to several factors, from the compound's intrinsic activity in your specific assay to experimental artifacts.

  • Troubleshooting Steps:

    • Solubility and Bioavailability: As mentioned in Q1 and Q2, if the compound is not properly solubilized, its effective concentration will be much lower than the nominal concentration.

    • Interaction with Serum Proteins: If you are using serum-containing media, the compound may bind to serum proteins, reducing the free concentration available to interact with the cells or target. Consider reducing the serum concentration or using serum-free media for a short exposure period, but be mindful of potential impacts on cell health.

    • Compound Degradation: Ensure the integrity of your compound. If possible, verify the purity and structure of your stock material, especially if it has been stored for a long time.

    • Mechanism of Action: The expected activity might not be observable in your chosen assay. For example, if the compound's primary effect is on membrane integrity, a metabolic assay might not be the most sensitive readout.

Troubleshooting Guides

Guide 1: Inconsistent Results in a Cell-Based Cytotoxicity Assay (e.g., MTT, XTT)

This guide provides a systematic approach to troubleshooting variable results when assessing the cytotoxic effects of 5-(Z-heptadec-8-enyl) resorcinol.

Potential Cause Recommended Action Expected Outcome
Poor Solubility Prepare a higher concentration stock in 100% DMSO. Perform serial dilutions in media, ensuring vigorous mixing at each step. Visually inspect for precipitation under a microscope.Clear, homogenous solution in the final assay wells. More consistent dose-response curves.
Non-Specific Binding to Plastics Use low-binding microplates. Pre-incubate plates with sterile 1% BSA solution for 1 hour at 37°C, then wash before adding cells.Increased apparent potency of the compound due to a higher effective concentration.
Compound Instability in Media Prepare fresh dilutions for each experiment. Limit the pre-incubation time of the compound in the media before adding it to the cells.Reduced well-to-well and plate-to-plate variability.
Interaction with Serum Proteins Perform the assay with a lower serum concentration (e.g., 1-2%) or in serum-free media for the duration of the compound exposure.Potentially higher observed activity, but be cautious of serum-deprivation effects on cell health.
Cell Seeding Density Ensure a uniform cell suspension before seeding. Seed cells in the evening and allow them to attach overnight before adding the compound.More consistent cell numbers across all wells, leading to lower variability in the final readout.

Experimental Protocols

Protocol 1: Preparation of 5-(Z-heptadec-8-enyl) resorcinol for Cell-Based Assays

This protocol provides a general method for preparing solutions of the lipophilic compound for use in cell culture experiments.

  • Stock Solution Preparation:

    • Weigh out a precise amount of 5-(Z-heptadec-8-enyl) resorcinol powder.

    • Dissolve the powder in 100% sterile DMSO to a final concentration of 50 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in sterile, low-binding tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw one aliquot of the 50 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to create a range of intermediate concentrations. It is crucial to vortex or triturate well after each dilution step to ensure homogeneity.

    • For the final dilution into the cell plate, ensure the final DMSO concentration does not exceed the tolerance of your cell line (typically ≤ 0.5%).

Protocol 2: Cell Viability Assay using MTT

This protocol describes a common method to assess the effect of 5-(Z-heptadec-8-enyl) resorcinol on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(Z-heptadec-8-enyl) resorcinol as described in Protocol 1.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for a Cell-Based Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 50 mM Stock in 100% DMSO working Prepare Serial Dilutions in Culture Medium stock->working treat Treat Cells with Compound Dilutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate % Viability and IC50 read->calculate

Caption: A typical workflow for a cell-based cytotoxicity assay.

troubleshooting_logic Troubleshooting Inconsistent Bioassay Results start Inconsistent Results solubility Check for Precipitation/ Cloudiness start->solubility binding Consider Non-Specific Binding solubility->binding No solubility_yes Improve Solubilization (e.g., vigorous mixing, check solvent concentration) solubility->solubility_yes Yes stability Evaluate Compound Stability binding->stability No binding_yes Use Low-Binding Plates/ Pre-treat with BSA binding->binding_yes Yes stability_yes Use Fresh Dilutions/ Minimize Freeze-Thaw stability->stability_yes Yes re_evaluate Re-run Assay stability->re_evaluate No solubility_yes->re_evaluate binding_yes->re_evaluate stability_yes->re_evaluate signaling_pathway Potential Mechanisms of Action for Lipophilic Compounds compound 5-(Z-heptadec-8-enyl) resorcinol membrane Cell Membrane Interaction compound->membrane receptor Intracellular Receptor Binding (e.g., AhR) compound->receptor ros ROS Production membrane->ros gene_exp Altered Gene Expression (e.g., Nrf2 pathway) receptor->gene_exp apoptosis Apoptosis ros->apoptosis cell_death Cell Death apoptosis->cell_death gene_exp->cell_death

References

Optimization of extraction parameters for 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5-(Z-heptadec-8-enyl) resorcinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Z-heptadec-8-enyl) resorcinol and from which natural sources can it be extracted?

5-(Z-heptadec-8-enyl) resorcinol is a naturally occurring alkylresorcinol, a type of phenolic lipid. It has been isolated from plant species such as Ardisia maculosa and Embelia ribes.[][2] These plants are the primary sources for its extraction.

Q2: Which extraction methods are suitable for isolating 5-(Z-heptadec-8-enyl) resorcinol?

Several methods can be employed for the extraction of alkylresorcinols like 5-(Z-heptadec-8-enyl) resorcinol from plant materials. The choice of method depends on factors such as the required yield, purity, and available equipment. Commonly used techniques include:

  • Soxhlet Extraction: A classical and robust method that ensures thorough extraction due to continuous solvent reflux.[3][4]

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient method that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5]

  • Supercritical Fluid Extraction (SFE): A "green" technology that utilizes supercritical fluids, most commonly CO2, as the solvent. It is highly selective and provides high-purity extracts.

Q3: What are the recommended solvents for the extraction of 5-(Z-heptadec-8-enyl) resorcinol?

Based on the extraction of similar phenolic lipids and a specific mention of an ethanol extract for isolating this compound from Ardisia maculosa, the following solvents are recommended:

  • Ethanol: A good choice due to its polarity, which is suitable for extracting phenolic compounds, and its relatively low toxicity.

  • Acetone: Often shows high affinity for alkylresorcinols and can lead to high extraction yields.

  • Methanol: Another polar solvent that is effective for phenolic compound extraction.

  • Aqueous mixtures of these solvents (e.g., 70-80% ethanol or acetone in water) can also be effective, as the addition of water can increase the polarity and improve the extraction of certain compounds.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Inappropriate Solvent The polarity of the solvent may not be optimal. Test a range of solvents with varying polarities (e.g., ethanol, acetone, methanol, and their aqueous mixtures).
Insufficient Extraction Time Increase the duration of the extraction. For Soxhlet, this could mean running for more cycles. For UAE, increase the sonication time.
Suboptimal Temperature For methods involving heat (Soxhlet, UAE), ensure the temperature is appropriate. Higher temperatures can increase solubility and diffusion but be mindful of potential degradation of the target compound.
Poor Sample Preparation Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for solvent contact.
Inefficient Extraction Method Consider switching to a more efficient extraction technique. For instance, if maceration yields are low, try Ultrasound-Assisted Extraction (UAE) or Soxhlet extraction.
Poor Purity of the Extract
Potential Cause Troubleshooting Step
Co-extraction of Impurities The initial solvent may be too non-polar, extracting a large amount of lipids and chlorophyll. A pre-extraction step with a non-polar solvent like hexane can help remove these interfering substances.
Complex Plant Matrix The crude extract contains a wide variety of compounds. Implement a purification step after the initial extraction. Techniques like column chromatography (e.g., silica gel) or preparative HPLC are effective for isolating the target compound.
Degradation of the Target Compound High temperatures or prolonged exposure to light and air can degrade phenolic compounds. Use lower extraction temperatures if possible (e.g., with UAE) and handle the extract in a way that minimizes exposure to harsh conditions.
Issues with HPLC Analysis
Potential Cause Troubleshooting Step
Peak Tailing This can be caused by an old or contaminated column. Try flushing the column or, if necessary, replace it.
Split Peaks Often indicates a problem with the column inlet or pre-column. Cleaning or replacing these components may resolve the issue.
Broad or Deformed Peaks This could be due to overloading the column. Try diluting the sample or injecting a smaller volume.
Baseline Noise or Drift Ensure the mobile phase is properly degassed. Check for leaks in the system.
Poor Separation of Peaks Optimize the mobile phase composition and gradient. Adjusting the pH of the mobile phase can also improve the separation of phenolic compounds.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry the plant material (e.g., leaves or seeds of Ardisia maculosa) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonication should be carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • The solvent is then removed from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate 5-(Z-heptadec-8-enyl) resorcinol.

General Protocol for Soxhlet Extraction
  • Sample Preparation: Prepare the dried and powdered plant material as described for UAE.

  • Extraction:

    • Place a known amount of the powdered material into a thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent (e.g., acetone).

    • Heat the flask to the boiling point of the solvent. The extraction is run for a set number of cycles or a specific duration (e.g., 6-8 hours).

  • Concentration: After extraction, the solvent in the round-bottom flask is evaporated using a rotary evaporator to yield the crude extract.

  • Purification: The crude extract can be purified as described in the UAE protocol.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkylresorcinols (General)
Extraction MethodTypical SolventsAdvantagesDisadvantages
Soxhlet Extraction Acetone, Ethanol, HexaneHigh extraction efficiency, well-established method.Time-consuming, requires larger solvent volumes, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Acetone (and aqueous mixtures)Reduced extraction time and solvent consumption, suitable for thermolabile compounds.Efficiency can be affected by various parameters (frequency, power, temperature).
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with a co-solvent like ethanol)Environmentally friendly, high selectivity, solvent-free final product.High initial equipment cost, may require co-solvents for polar compounds.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant_Material Plant Material (e.g., Ardisia maculosa) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Select Method UAE Ultrasound-Assisted Extraction (UAE) SFE Supercritical Fluid Extraction (SFE) Filtration Filtration/ Centrifugation Soxhlet->Filtration UAE->Filtration Evaporation Solvent Evaporation SFE->Evaporation Depressurization Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure 5-(Z-heptadec-8-enyl) resorcinol Purification->Pure_Compound Hypothetical_Signaling_Pathway cluster_cell Cellular Environment Compound 5-(Z-heptadec-8-enyl) resorcinol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Compound->Antioxidant_Enzymes Upregulates Inflammatory_Pathway Pro-inflammatory Pathway (e.g., NF-κB) Compound->Inflammatory_Pathway Inhibits Membrane Cell Membrane ROS->Inflammatory_Pathway Activates Antioxidant_Enzymes->ROS Neutralizes Cellular_Response Reduced Oxidative Stress & Inflammation

References

Technical Support Center: Storage and Handling of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(Z-heptadec-8-enyl) resorcinol during storage. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the storage and handling of 5-(Z-heptadec-8-enyl) resorcinol, providing step-by-step solutions to mitigate degradation.

Problem 1: Visible Discoloration or Change in Physical Appearance of the Compound.

  • Question: My stored 5-(Z-heptadec-8-enyl) resorcinol has developed a yellowish or brownish tint. What could be the cause, and how can I prevent it?

  • Answer: Discoloration is a common indicator of oxidative degradation. The phenolic resorcinol ring and the unsaturated alkyl chain are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.

    Troubleshooting Steps:

    • Minimize Oxygen Exposure:

      • Store the compound under an inert atmosphere, such as argon or nitrogen.

      • Use vials with airtight septa for storage and sample withdrawal.

      • If the compound is in a larger container, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

    • Protect from Light:

      • Store the compound in amber glass vials or wrap the container with aluminum foil to block light.

      • Avoid prolonged exposure to ambient light during experimental procedures.

    • Chelate Metal Ions:

      • If preparing solutions, use high-purity solvents and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester any trace metal ions that can catalyze oxidation.

    • Confirm Compound Integrity:

      • Before use, assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.

Problem 2: Inconsistent or Reduced Activity in Biological Assays.

  • Question: I am observing a decrease in the biological activity of my 5-(Z-heptadec-8-enyl) resorcinol over time. Could this be related to storage conditions?

  • Answer: Yes, a loss of potency is a strong indication of chemical degradation. The active pharmacophore of the molecule can be altered by oxidation, hydrolysis, or other degradation pathways, leading to reduced efficacy in your experiments.

    Troubleshooting Steps:

    • Review Storage Temperature:

      • Ensure the compound is consistently stored at the recommended temperature of 2-8°C.[] Temperature fluctuations can accelerate degradation. For long-term storage, consider temperatures at the lower end of this range.

    • Assess Solvent Stability:

      • If the compound is stored in solution, the choice of solvent is critical. Protic solvents may participate in degradation reactions. Consider using aprotic solvents like anhydrous ethanol or DMSO for stock solutions.

      • Prepare fresh solutions for your assays whenever possible. If storing stock solutions, do so at -20°C or -80°C in small aliquots.

    • Evaluate pH of Aqueous Solutions:

      • The stability of phenolic compounds can be pH-dependent. Acidic to neutral pH (around 6.0-7.0) is generally preferred to minimize the formation of phenoxide ions, which are more susceptible to oxidation. Avoid highly alkaline conditions.

    • Implement a Stability Testing Protocol:

      • Periodically check the purity of your stored compound using a stability-indicating analytical method (see Experimental Protocols section). This will allow you to correlate the age of the compound with its activity.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for 5-(Z-heptadec-8-enyl) resorcinol?

    • A1: For optimal stability, 5-(Z-heptadec-8-enyl) resorcinol should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[]

  • Q2: Can I store 5-(Z-heptadec-8-enyl) resorcinol at room temperature for short periods?

    • A2: While short-term exposure to room temperature may be unavoidable during experimental setup, it is not recommended for storage. Elevated temperatures can accelerate oxidative degradation. Minimize the time the compound spends outside of its recommended storage temperature.

  • Q3: Is 5-(Z-heptadec-8-enyl) resorcinol sensitive to light?

    • A3: Yes, similar to other phenolic lipids, it is likely sensitive to light. Photodegradation can occur, leading to the formation of reactive species and degradation products. Always store the compound in amber vials or protect it from light.

Degradation Pathways

  • Q4: What are the primary degradation pathways for 5-(Z-heptadec-8-enyl) resorcinol?

    • A4: The primary degradation pathway is oxidation. The resorcinol moiety can be oxidized, and the double bond in the heptadecenyl chain is susceptible to peroxidation, which can lead to the formation of hydroperoxides and subsequently, a variety of secondary oxidation products.

  • Q5: Can this compound undergo enzymatic degradation?

    • A5: While specific studies on 5-(Z-heptadec-8-enyl) resorcinol are limited, related phenolic lipids can be substrates for enzymes such as lipases and peroxidases. If the experimental system contains these enzymes, enzymatic degradation is a possibility. For instance, studies have shown that resorcinol can be degraded by microorganisms like Enterobacter cloacae.[2]

Solution Stability

  • Q6: What solvents are recommended for preparing stock solutions?

    • A6: Anhydrous ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used. Ensure the solvent is of high purity and low in water content to minimize hydrolysis.

  • Q7: How should I store stock solutions of 5-(Z-heptadec-8-enyl) resorcinol?

    • A7: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air and moisture. Protect solutions from light.

  • Q8: What is the impact of pH on the stability of this compound in aqueous solutions?

    • A8: Phenolic compounds are generally more stable in slightly acidic to neutral pH.[3] Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl groups, forming phenoxide ions that are more readily oxidized.

Data on Storage Conditions and Stability

The following table summarizes recommended storage conditions and factors that can influence the stability of 5-(Z-heptadec-8-enyl) resorcinol.

ParameterRecommendation/FactorRationale
Temperature 2-8°C (short-term) -20°C or -80°C (long-term, especially in solution)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding oxygen.
Light Protect from light (use amber vials or foil)Prevents photodegradation.
pH (in aqueous solution) Slightly acidic to neutral (pH 6-7)Reduces the formation of easily oxidizable phenoxide ions.
Antioxidants Consider adding BHT, BHA, or Vitamin E (in solution)Can scavenge free radicals and inhibit oxidative chain reactions.
Chelating Agents Consider adding EDTA (in solution)Sequesters metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of 5-(Z-heptadec-8-enyl) resorcinol and detect the presence of degradation products.

  • Objective: To quantify the amount of intact 5-(Z-heptadec-8-enyl) resorcinol and separate it from potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid (for mobile phase modification)

    • 5-(Z-heptadec-8-enyl) resorcinol reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 274 nm (based on the absorbance maximum of resorcinol).[2]

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

    • Sample Preparation: Dissolve the 5-(Z-heptadec-8-enyl) resorcinol sample to be tested in the same solvent as the standard to a known concentration.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Analysis:

      • Identify the peak corresponding to 5-(Z-heptadec-8-enyl) resorcinol based on the retention time of the standard.

      • Quantify the amount of the compound in the sample using the calibration curve.

      • Examine the chromatogram for any additional peaks, which may represent degradation products. The peak area percentage can be used to estimate the level of impurities.

Protocol 2: Accelerated Stability Study

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of 5-(Z-heptadec-8-enyl) resorcinol.

  • Objective: To assess the stability of the compound under stressed conditions to predict its shelf-life.

  • Methodology:

    • Sample Preparation: Prepare multiple aliquots of the 5-(Z-heptadec-8-enyl) resorcinol (either as a solid or in a specific formulation).

    • Stress Conditions: Place the samples in stability chambers under various conditions. A common set of accelerated conditions is 40°C ± 2°C with 75% ± 5% relative humidity (RH). A control sample should be stored under the recommended conditions (e.g., 4°C).

    • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analysis: Analyze the samples at each time point using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of the intact compound. Also, note any changes in physical appearance.

    • Data Analysis: Plot the concentration of 5-(Z-heptadec-8-enyl) resorcinol as a function of time for each storage condition. This data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions.

Visualizations

degradation_pathway cluster_main 5-(Z-heptadec-8-enyl) resorcinol Degradation cluster_factors Initiating Factors Compound 5-(Z-heptadec-8-enyl) resorcinol Degradation Degradation Products Compound->Degradation Initiating Factors Oxygen Oxygen (Air) Light Light (UV/Visible) Heat Heat MetalIons Metal Ions (e.g., Fe²⁺, Cu²⁺) Enzymes Enzymes (e.g., Lipases, Peroxidases) pH Alkaline pH

Caption: Primary factors initiating the degradation of 5-(Z-heptadec-8-enyl) resorcinol.

experimental_workflow cluster_workflow Accelerated Stability Study Workflow Start Prepare Samples of 5-(Z-heptadec-8-enyl) resorcinol Stress Store at Accelerated Conditions (e.g., 40°C / 75% RH) Start->Stress Timepoints Sample at T=0, 1, 3, 6 months Stress->Timepoints Analysis Analyze via Stability-Indicating HPLC-UV Timepoints->Analysis Data Quantify Compound Purity and Degradation Products Analysis->Data End Model Degradation Kinetics and Estimate Shelf-Life Data->End

Caption: Workflow for an accelerated stability study of 5-(Z-heptadec-8-enyl) resorcinol.

troubleshooting_logic cluster_logic Troubleshooting Logic for Compound Instability Problem Observed Instability (e.g., Discoloration, Loss of Activity) CheckStorage Review Storage Conditions Problem->CheckStorage CheckHandling Review Handling Procedures Problem->CheckHandling SolutionStorage Implement Correct Storage: - 2-8°C - Inert Atmosphere - Light Protection CheckStorage->SolutionStorage Identify Deviation SolutionHandling Implement Correct Handling: - Minimize exposure to air/light - Use high-purity solvents - Control pH CheckHandling->SolutionHandling Identify Deviation

Caption: Logical approach to troubleshooting the instability of 5-(Z-heptadec-8-enyl) resorcinol.

References

Technical Support Center: Purification of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 5-(Z-heptadec-8-enyl) resorcinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of 5-(Z-heptadec-8-enyl) resorcinol has a low purity after synthesis. What are the common impurities I should be looking for?

A1: Common impurities can originate from the synthetic route employed. If a Wittig reaction was used to create the Z-alkene side chain, potential impurities include:

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction that can be difficult to remove.[1]

  • (E)-heptadec-8-enyl) resorcinol: The geometric isomer (trans) of your target compound. The stereoselectivity of the Wittig reaction is not always 100%.

  • Unreacted starting materials: Such as the phosphonium salt and the aldehyde or ketone used in the synthesis.

If a Grignard reaction was part of the synthesis, potential side products could arise from reactions with moisture or other electrophiles.

Q2: I am observing a persistent impurity that co-elutes with my product during normal-phase column chromatography. What should I do?

A2: If you are facing co-elution issues with standard silica gel chromatography, consider the following alternative chromatographic techniques:

  • Reversed-Phase Column Chromatography: This technique separates compounds based on hydrophobicity. Since 5-(Z-heptadec-8-enyl) resorcinol is a phenolic lipid, reversed-phase chromatography can be very effective. A two-step reversed-phase silica gel column chromatography has been successfully used to purify similar long-chain phenols like cardol, achieving high purity.[2]

  • Silver Ion Chromatography (SIC): This method is particularly useful for separating compounds based on the degree of unsaturation in their alkyl chains. It has been effectively used for the final purification of alkylresorcinols and can help separate saturated impurities from your unsaturated target molecule.[3][4]

  • Flash Column Chromatography: This is a rapid form of column chromatography that can provide good separation and is scalable.[5]

Q3: Can I use recrystallization to purify 5-(Z-heptadec-8-enyl) resorcinol? What is a good solvent system to start with?

A3: Recrystallization is a viable and effective method for purifying solid organic compounds. For 5-(Z-heptadec-8-enyl) resorcinol, which has both polar (resorcinol head) and non-polar (alkenyl tail) characteristics, a mixed solvent system is likely to be most effective.

A good starting point would be a combination of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like hexane or heptane). Experiment with different ratios of these solvents to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

Q4: My purified product has a yellowish or brownish tint. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of decolorizing charcoal and continue heating for a short period. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your 5-(Z-heptadec-8-enyl) resorcinol:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase column, is an excellent method for determining the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure of your compound, including the stereochemistry of the double bond.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule.

Data on Purification of Structurally Similar Compounds

The following table summarizes the purity and recovery data from the purification of long-chain alkylresorcinols using different chromatographic techniques, which can serve as a benchmark for the purification of 5-(Z-heptadec-8-enyl) resorcinol.

CompoundPurification MethodPurity AchievedRecovery RateReference
5-pentadecyl resorcinol (Cardol)Two-step reversed-phase silica gel column chromatography99.3%80.7%
CardanolFlash Column ChromatographyHigh PurityGood Mass Balance
Branched-Chain AlkylresorcinolsSilver Ion ChromatographyUp to 98%-

Experimental Protocols

Protocol 1: Reversed-Phase Column Chromatography

This protocol is adapted from the purification of cardol, a structurally similar compound.

  • Stationary Phase Preparation: Prepare a slurry of C18 reversed-phase silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude 5-(Z-heptadec-8-enyl) resorcinol in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a solvent system such as methanol/water or acetonitrile/water. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent percentage, is often effective.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(Z-heptadec-8-enyl) resorcinol.

Protocol 2: Recrystallization

This is a general protocol for recrystallization using a mixed solvent system.

  • Solvent Selection: Empirically determine a suitable solvent pair. A good pair consists of a "good" solvent that dissolves the compound well at high temperatures and a "poor" solvent in which the compound is insoluble. For 5-(Z-heptadec-8-enyl) resorcinol, consider pairs like ethanol/hexane or acetone/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, add activated charcoal before this step.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to clarify it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Synthesized Product ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization ColChrom->Recryst PureProd Pure 5-(Z-heptadec-8-enyl) resorcinol Recryst->PureProd Analysis Purity & Identity Confirmation (HPLC, NMR, MS, FTIR) PureProd->Analysis TroubleshootingGuide cluster_start Start cluster_impurities Impurity Identification cluster_purification Purification Strategy cluster_end Result Start Low Purity after Synthesis ImpurityType Identify Potential Impurities Start->ImpurityType Wittig Wittig Byproducts (Ph3P=O, E-isomer) ImpurityType->Wittig Wittig Synthesis Grignard Grignard Side Products ImpurityType->Grignard Grignard Synthesis StartingMaterials Unreacted Starting Materials ImpurityType->StartingMaterials Incomplete Reaction PurificationMethod Select Purification Method Wittig->PurificationMethod Grignard->PurificationMethod StartingMaterials->PurificationMethod ColChrom Column Chromatography (Reversed-Phase, Flash, SIC) PurificationMethod->ColChrom Co-eluting Impurities Recryst Recrystallization (Mixed Solvents) PurificationMethod->Recryst Solid Product Charcoal Activated Charcoal (for color) PurificationMethod->Charcoal Colored Impurities PureProduct High Purity Product ColChrom->PureProduct Recryst->PureProduct Charcoal->Recryst

References

Addressing matrix effects in LC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components interfere with the ionization of the analyte.[1][2][3]1. Improve Sample Preparation: Employ more rigorous extraction and clean-up procedures to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[1][4] 2. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from matrix interferences. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. 4. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Poor Reproducibility of Results Inconsistent matrix effects between samples.1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the sample matrix. 2. Implement a Robust Sample Preparation Protocol: Use a validated and consistent sample preparation method to ensure consistent removal of matrix components across all samples. 3. Employ a SIL-IS: As mentioned above, a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.
Inaccurate Quantification Matrix effects altering the analyte response, leading to underestimation or overestimation.1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for matrix effects. 2. Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, providing a highly accurate way to correct for matrix effects. 3. Validate the Method Thoroughly: A comprehensive method validation, including the assessment of matrix effects, is essential to ensure the accuracy of the quantitative results.
High Background Noise or Contamination Carryover from previous injections or contamination of the LC-MS system.1. Optimize Wash Solvents: Use strong wash solvents in the autosampler to effectively clean the injection needle and port between samples. 2. Implement Blank Injections: Run blank injections between samples to identify and mitigate carryover. 3. Clean the Ion Source: Regularly clean the mass spectrometer's ion source to remove accumulated contaminants.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of 5-(Z-heptadec-8-enyl) resorcinol?

A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, tissue) other than the analyte of interest, 5-(Z-heptadec-8-enyl) resorcinol. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of the analysis.

Q2: How can I assess whether my analysis is being affected by matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a pure standard of 5-(Z-heptadec-8-enyl) resorcinol is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or peak in the baseline signal of the analyte indicates the retention times where matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What are the most common sources of matrix effects when analyzing 5-(Z-heptadec-8-enyl) resorcinol in biological samples?

A3: For lipophilic compounds like 5-(Z-heptadec-8-enyl) resorcinol, a major source of matrix effects in biological samples, particularly plasma and serum, are phospholipids. Phospholipids are abundant in these matrices and can co-extract with the analyte, leading to significant ion suppression in electrospray ionization (ESI). Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A4: A stable isotope-labeled internal standard is a synthetic version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H). A SIL-IS for 5-(Z-heptadec-8-enyl) resorcinol would have nearly identical chemical and physical properties to the actual analyte. This means it will behave similarly during sample preparation and chromatography, and importantly, will be affected by matrix effects to the same extent as the analyte. By adding a known amount of the SIL-IS to each sample before processing, the ratio of the analyte signal to the SIL-IS signal can be used for quantification, effectively canceling out the impact of matrix effects.

Q5: Can you suggest a starting point for a sample preparation protocol to minimize matrix effects for 5-(Z-heptadec-8-enyl) resorcinol?

A5: A robust sample preparation protocol is crucial. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interferences. A more effective approach would be:

  • Protein Precipitation: Initially precipitate proteins using a solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: After protein precipitation, perform a liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether to selectively extract the lipophilic 5-(Z-heptadec-8-enyl) resorcinol, leaving more polar interferences in the aqueous layer.

    • SPE: Utilize a reversed-phase or mixed-mode SPE cartridge. After loading the sample, wash the cartridge with a weak solvent to remove polar interferences, and then elute the analyte with a stronger organic solvent. For alkylresorcinols, supported liquid extraction (SLE) has also been shown to be effective.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and, if available, the SIL-IS into the final mobile phase solvent.

    • Set B (Matrix Extract): Extract a blank biological matrix using the developed sample preparation method. Spike the analyte and SIL-IS into the final extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and SIL-IS into the blank biological matrix before the extraction process.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • An IS-Normalized MF close to 1 indicates that the SIL-IS effectively compensates for the matrix effect.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from methods used for alkylresorcinol analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add a known concentration of the SIL-IS.

  • Loading: Load the sample onto a supported liquid extraction plate or cartridge.

  • Extraction: Allow the sample to adsorb for 5 minutes. Elute the analyte and SIL-IS with an appropriate organic solvent (e.g., acetone or ethyl acetate) in two aliquots.

  • Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Qual_Assess Qualitative Assessment (Post-Column Infusion) Decision Matrix Effect Significant? Qual_Assess->Decision Quant_Assess Quantitative Assessment (Post-Extraction Spike) Quant_Assess->Decision Sample_Prep Optimize Sample Preparation (LLE, SPE, SLE) Validation Method Validation Sample_Prep->Validation Chromatography Optimize Chromatography (Gradient, Column) Chromatography->Validation Internal_Std Use SIL-IS Internal_Std->Validation Dilution Sample Dilution Dilution->Validation Start Encountering Issues (Ion Suppression, Poor Reproducibility) Start->Qual_Assess Start->Quant_Assess Decision->Sample_Prep Yes Decision->Chromatography Yes Decision->Internal_Std Yes Decision->Dilution Yes Decision->Validation No

Caption: A logical workflow for the assessment and mitigation of matrix effects in LC-MS analysis.

SamplePrepComparison Comparison of Sample Preparation Techniques for Matrix Effect Reduction cluster_techniques Sample Preparation Techniques cluster_effectiveness Effectiveness in Removing Interferences PPT Protein Precipitation (PPT) Low Low PPT->Low Phospholipids PPT->Low Other Endogenous Components LLE Liquid-Liquid Extraction (LLE) Moderate Moderate LLE->Moderate Phospholipids LLE->Moderate Other Endogenous Components SPE Solid-Phase Extraction (SPE) High High SPE->High Phospholipids SPE->High Other Endogenous Components SLE Supported Liquid Extraction (SLE) SLE->High Phospholipids SLE->High Other Endogenous Components

Caption: A diagram comparing the effectiveness of different sample preparation techniques in reducing matrix interferences.

References

Validation & Comparative

A Comparative Analysis of 5-(Z-heptadec-8-enyl)resorcinol and Other Cereal Alkylresorcinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-(Z-heptadec-8-enyl)resorcinol, an unsaturated alkylresorcinol (AR), with the more common saturated 5-n-alkylresorcinols found in cereals like wheat and rye. This document synthesizes available experimental data to highlight differences in their biological activities and chemical properties, offering a resource for researchers in pharmacology and natural product chemistry.

Introduction to Alkylresorcinols in Cereals

Alkylresorcinols are a class of phenolic lipids predominantly found in the outer layers of cereal grains such as wheat, rye, and barley.[1] These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) head and a long alkyl or alkenyl side chain. While wheat is rich in saturated 5-n-alkylresorcinols with odd-numbered carbon chains (typically C17 to C25), rye also contains a significant proportion of unsaturated analogues, including 5-(Z-heptadec-8-enyl)resorcinol.[] The varying structures of these compounds influence their physicochemical properties and biological activities.

Comparative Biological Activity

The biological effects of alkylresorcinols are a subject of ongoing research, with studies exploring their cytotoxic, antioxidant, and antifungal properties. The length and saturation of the alkyl chain appear to play a crucial role in their potency.

Cytotoxicity

Experimental data on the cytotoxic effects of various alkylresorcinols reveal a structure-dependent activity. A study evaluating the cytotoxicity of saturated 5-n-alkylresorcinol homologues against the mouse fibroblast cell line L929 demonstrated that the length of the alkyl chain significantly influences their inhibitory concentration (IC50). The highest cytotoxicity was observed for the C17:0 homologue.[3][4]

While direct comparative data for 5-(Z-heptadec-8-enyl)resorcinol against a range of cancer cell lines is limited, a study on its methylated analogue, 2-methyl-5-(Z-heptadec-8-enyl)resorcinol, has been noted in the context of its effects on plant metabolism, though without providing specific cytotoxicity metrics against animal or human cell lines.[1] Research on other unsaturated resorcinols, such as those found in mango peel, has highlighted their potent antifungal activity, suggesting that the double bond in the alkyl chain may be significant for certain biological activities.

Table 1: Comparative Cytotoxicity (IC50) of Saturated Alkylresorcinols against L929 Mouse Fibroblast Cell Line

Alkylresorcinol HomologueAlkyl Chain LengthIC50 (µM)
5-n-heptadecylresorcinolC17:0171
5-n-nonadecylresorcinolC19:0289
5-n-heneicosylresorcinolC21:0745
5-n-tricosylresorcinolC23:01489
5-n-pentacosylresorcinolC25:02142
(Data sourced from a study on the cytotoxicity of 5-n-alkylresorcinol homologs)
Antifungal Activity

Signaling Pathways

The precise signaling pathways modulated by 5-(Z-heptadec-8-enyl)resorcinol are not yet elucidated. However, studies on the parent compound, resorcinol, have shown that it can influence cellular signaling. For example, resorcinol has been observed to suppress the cAMP signaling pathway and activate phospho-p38 MAPK, while not affecting other pathways like p42/44 MAPK, JNK, or NF-κB in B16F10 mouse melanoma cells. It is plausible that alkylresorcinols, as derivatives of resorcinol, may interact with similar or related pathways, with the nature of the alkyl chain influencing the specificity and strength of the interaction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor cAMP cAMP Receptor->cAMP Resorcinol Resorcinol Resorcinol->cAMP Suppresses p38_MAPK p38 MAPK Resorcinol->p38_MAPK Activates Other_Pathways p42/44 MAPK JNK, NF-κB Resorcinol->Other_Pathways No Effect PKA PKA cAMP->PKA Gene_Expression Gene_Expression PKA->Gene_Expression Phospho_p38_MAPK Phospho-p38 MAPK p38_MAPK->Phospho_p38_MAPK Phospho_p38_MAPK->Gene_Expression

Caption: Postulated signaling pathway influenced by resorcinol.

Experimental Protocols

To facilitate further comparative research, this section outlines a general methodology for assessing the cytotoxicity of alkylresorcinols.

In Vitro Cytotoxicity Assay Workflow

A common method for evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Cell_Seeding Seed cells in 96-well plates (e.g., L929, cancer cell lines) Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of Alkylresorcinols Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 24h, 48h, 72h) Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Materials and Reagents:

  • Cell line of interest (e.g., L929, various human cancer cell lines)

  • Complete cell culture medium

  • Alkylresorcinol compounds (both saturated and unsaturated)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the alkylresorcinol compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Conclusion and Future Directions

The available data indicates that the biological activity of alkylresorcinols is significantly influenced by the structure of their aliphatic side chain. Saturated alkylresorcinols exhibit a chain length-dependent cytotoxicity. While direct comparative data for 5-(Z-heptadec-8-enyl)resorcinol is currently lacking, the known antifungal properties of other unsaturated resorcinols suggest that the presence of a double bond in the side chain may confer distinct biological activities.

To fully understand the therapeutic potential of 5-(Z-heptadec-8-enyl)resorcinol, further research is imperative. Direct, head-to-head comparative studies against a panel of saturated alkylresorcinols using various cancer cell lines are needed to establish a comprehensive cytotoxicity profile. Furthermore, investigations into its antioxidant, anti-inflammatory, and enzyme-inhibitory activities will provide a more complete picture of its biological function. Elucidating the specific signaling pathways modulated by this unsaturated alkylresorcinol will be crucial for understanding its mechanism of action and identifying potential therapeutic targets.

References

A Comparative Cytotoxicity Analysis: 5-(Z-heptadec-8-enyl) resorcinol versus Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 5-(Z-heptadec-8-enyl) resorcinol and hydroquinone, two phenolic compounds with significant biological activities. While both compounds exhibit cytotoxic effects, their potency and mechanisms of action differ, warranting a detailed comparison for research and development purposes. This document summarizes available quantitative data, details experimental methodologies for key cytotoxicity assays, and visualizes the known and proposed signaling pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the reported IC50 values for 5-(Z-heptadec-8-enyl) resorcinol and hydroquinone across various cell lines. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.

Table 1: Cytotoxicity of 5-(Z-heptadec-8-enyl) resorcinol

Cell LineAssayExposure TimeIC50 (µM)
A549 (Human lung carcinoma)MTTNot Specified> Cisplatin
MCF-7 (Human breast adenocarcinoma)MTTNot Specified> Cisplatin
PANC-1 (Human pancreatic carcinoma)MTTNot Specified> Cisplatin
Brine Shrimp (Artemia salina)Not SpecifiedNot Specified5.1

Note: A study reported that 5-(8Z-heptadecenyl) resorcinol exhibited stronger cytotoxic activity against A549, MCF-7, and PANC-1 cell lines than the anticancer drug cisplatin[1][2]. Another study reported an IC50 value of 5.1 µM on brine shrimp[2].

Table 2: Cytotoxicity of Hydroquinone

Cell LineAssayExposure TimeIC50 (µM)
A375 (Human melanoma)MTTNot Specified40.77
HaCaT (Human keratinocytes)MTTNot Specified168.60
A431 (Human squamous carcinoma)MTT48 hours~12.5
SYF (Mouse embryonic fibroblast)MTT48 hoursSignificant cytotoxicity at 12.5 µM
Mushroom Tyrosinase (inhibition)Not SpecifiedNot Specified22.78 ± 0.16

Note: Hydroquinone's cytotoxicity varies across different cell lines. For instance, it is more toxic to A375 melanoma cells than to HaCaT keratinocytes[3]. In A431 and SYF cells, significant cell death was observed at a concentration of 12.5 µM after 48 hours of exposure[4]. Hydroquinone is also a potent inhibitor of mushroom tyrosinase.

Mechanisms of Cytotoxicity and Signaling Pathways

Both 5-alkenylresorcinols and hydroquinone are known to induce apoptosis, or programmed cell death, as a primary mechanism of their cytotoxic action. However, the specific signaling cascades they trigger can differ.

5-(Z-heptadec-8-enyl) resorcinol: Proposed Apoptotic Pathway

While the precise signaling pathway for 5-(Z-heptadec-8-enyl) resorcinol has not been fully elucidated, studies on other 5-alkylresorcinols suggest the induction of apoptosis through the activation of the p53 pathway. This pathway involves the upregulation of pro-apoptotic proteins like PUMA, leading to the activation of the mitochondrial apoptotic pathway.

G 5-Alkylresorcinols 5-Alkylresorcinols p53 Activation p53 Activation 5-Alkylresorcinols->p53 Activation PUMA Upregulation PUMA Upregulation p53 Activation->PUMA Upregulation Mitochondrial Pathway Activation Mitochondrial Pathway Activation PUMA Upregulation->Mitochondrial Pathway Activation Apoptosis Apoptosis Mitochondrial Pathway Activation->Apoptosis

Caption: Proposed apoptotic pathway for 5-alkylresorcinols.

Hydroquinone: Established Apoptotic Pathways

Hydroquinone has been shown to induce apoptosis through multiple pathways, primarily involving the activation of caspases, which are key executioner enzymes in the apoptotic process. One of the well-established pathways is the intrinsic or mitochondrial pathway, which involves the activation of caspase-9 followed by the activation of caspase-3. Additionally, hydroquinone has been reported to activate the NF-κB signaling pathway, which can also contribute to its cytotoxic effects.

G cluster_0 Intrinsic Pathway cluster_1 NF-κB Pathway Hydroquinone Hydroquinone Caspase-9 Activation Caspase-9 Activation Hydroquinone->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis_Intrinsic Apoptosis Caspase-3 Activation->Apoptosis_Intrinsic Hydroquinone_NFkB Hydroquinone NF-κB Activation NF-κB Activation Hydroquinone_NFkB->NF-κB Activation Cytotoxic Effects Cytotoxic Effects NF-κB Activation->Cytotoxic Effects

Caption: Established apoptotic pathways for hydroquinone.

Experimental Protocols for Cytotoxicity Assays

Accurate and reproducible assessment of cytotoxicity is crucial in drug development. The following are detailed protocols for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

G Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Incubate Incubate Treat with compound->Incubate Add MTT solution Add MTT solution Incubate->Add MTT solution Incubate (2-4 hours) Incubate (2-4 hours) Add MTT solution->Incubate (2-4 hours) Add solubilization solution Add solubilization solution Incubate (2-4 hours)->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

G Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Incubate Incubate Treat with compound->Incubate Collect supernatant Collect supernatant Incubate->Collect supernatant Add LDH reaction mixture Add LDH reaction mixture Collect supernatant->Add LDH reaction mixture Incubate (30 mins) Incubate (30 mins) Add LDH reaction mixture->Incubate (30 mins) Measure absorbance at 490 nm Measure absorbance at 490 nm Incubate (30 mins)->Measure absorbance at 490 nm

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Harvest and wash cells->Resuspend in Annexin V binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Annexin V binding buffer->Add Annexin V-FITC and PI Incubate (15 mins, dark) Incubate (15 mins, dark) Add Annexin V-FITC and PI->Incubate (15 mins, dark) Analyze by flow cytometry Analyze by flow cytometry Incubate (15 mins, dark)->Analyze by flow cytometry

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion

Both 5-(Z-heptadec-8-enyl) resorcinol and hydroquinone demonstrate cytotoxic activity, primarily through the induction of apoptosis. The available data suggests that 5-(Z-heptadec-8-enyl) resorcinol may possess potent cytotoxic effects, comparable to or even exceeding that of the established anti-cancer drug cisplatin in certain cancer cell lines. Hydroquinone also exhibits significant cytotoxicity, with its effects being cell-line dependent.

The proposed mechanism for 5-alkylresorcinols involves the p53 pathway, while hydroquinone is known to act through caspase activation and the NF-κB pathway. Further research is warranted to fully elucidate the specific signaling cascades initiated by 5-(Z-heptadec-8-enyl) resorcinol and to conduct direct comparative studies with hydroquinone under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the rational design and development of new therapeutic agents.

References

A Comparative Guide to the Anti-inflammatory Activity of 5-(Z-heptadec-8-enyl) resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of 5-(Z-heptadec-8-enyl) resorcinol, a naturally occurring alkylresorcinol. By objectively comparing its performance with established anti-inflammatory agents and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic agents.

Executive Summary

5-(Z-heptadec-8-enyl) resorcinol and its structural analogs have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways. This guide synthesizes available data to validate its potential as a potent anti-inflammatory compound, offering a detailed examination of its mechanism of action and comparisons with commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis of COX Inhibition

Cyclooxygenase (COX) enzymes are the primary targets of most non-steroidal anti-inflammatory drugs (NSAIDs). The inhibitory activity of 5-(Z-heptadec-8-enyl) resorcinol and its analogs against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential. The following table summarizes the available IC50 values for compounds structurally similar to 5-(Z-heptadec-8-enyl) resorcinol and compares them with common NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity (IC50 µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-(11'Z-heptadecenyl)-resorcinol[1]3.54.40.80
5-(8'Z,11'Z-heptadecadienyl)-resorcinol[1]1.93.50.54
Ibuprofen13.53440.04
Celecoxib150.04375

Note: Data for resorcinol derivatives are from studies on structurally similar compounds and serve as a proxy for the activity of 5-(Z-heptadec-8-enyl) resorcinol. The degree of unsaturation in the alkyl chain has been shown to be a key determinant of COX inhibitory activity.[1]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, 5-n-alkylresorcinols have been shown to exert their anti-inflammatory effects by modulating key intracellular signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. 5-n-alkylresorcinols have been found to suppress the activation of NF-κB.

NF_kB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway cluster_nucleus Figure 1: Inhibition of the NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Resorcinol 5-(Z-heptadec-8-enyl) resorcinol Resorcinol->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory process, leading to the production of inflammatory mediators. Alkylresorcinols have been shown to inhibit the phosphorylation of key kinases in this pathway, such as JNK.

MAPK_Pathway Figure 2: Modulation of the MAPK Signaling Pathway cluster_nucleus Figure 2: Modulation of the MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK P JNK JNK MAPKK->JNK P AP1 AP-1 JNK->AP1 P Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Resorcinol 5-(Z-heptadec-8-enyl) resorcinol Resorcinol->JNK Inhibition of Phosphorylation

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the anti-inflammatory activity of lipophilic compounds like 5-(Z-heptadec-8-enyl) resorcinol.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.

COX2_Workflow Figure 3: Experimental Workflow for In Vitro COX-2 Inhibition Assay start Start prep Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Fluorometric Probe - Test Compound Dilutions start->prep incubation Incubate COX-2 Enzyme with Test Compound or Vehicle prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measure Measure Fluorescence (Ex/Em = 535/587 nm) in Kinetic Mode reaction->measure analysis Calculate IC50 Value measure->analysis end End analysis->end

Caption: Experimental Workflow for In Vitro COX-2 Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare serial dilutions of 5-(Z-heptadec-8-enyl) resorcinol and reference NSAIDs (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the COX-2 enzyme, fluorometric probe, and assay buffer.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow Figure 4: Experimental Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Acclimatize Animals (e.g., Wistar rats) start->acclimatize grouping Group Animals: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups acclimatize->grouping administer Administer Test Compound or Controls (e.g., oral gavage) grouping->administer induce Induce Inflammation: Inject Carrageenan into Paw administer->induce measure Measure Paw Volume at Timed Intervals induce->measure analysis Calculate Percentage Inhibition of Edema measure->analysis end End analysis->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-n (Test Groups): Receive different doses of 5-(Z-heptadec-8-enyl) resorcinol.

  • Procedure:

    • Administer the test compound, positive control, or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema by the test compound and positive control compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The available evidence strongly supports the anti-inflammatory potential of 5-(Z-heptadec-8-enyl) resorcinol. Its mechanism of action, involving the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation and development as a novel anti-inflammatory agent. The experimental protocols provided in this guide offer a framework for researchers to rigorously validate and expand upon these findings.

References

Efficacy comparison between 5-(Z-heptadec-8-enyl) resorcinol and other natural antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. This guide provides a comprehensive comparison of the antifungal efficacy of 5-(Z-heptadec-8-enyl) resorcinol, a member of the alkylresorcinol class of phenolic lipids, against other well-established natural antifungals. This analysis is supported by available experimental data on their minimum inhibitory concentrations (MICs) and a review of their mechanisms of action, including their impact on fungal signaling pathways.

Quantitative Efficacy Comparison

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for 5-(Z-heptadec-8-enyl) resorcinol and a selection of other natural antifungal agents against key pathogenic fungi. It is important to note that direct comparative studies for 5-(Z-heptadec-8-enyl) resorcinol against a broad range of human fungal pathogens are limited in the currently available scientific literature. Data for closely related 5-alkylresorcinols are included to provide a broader perspective on this class of compounds.

CompoundFungal SpeciesMIC (µg/mL)Reference
5-n-Alkylresorcinols
5-n-nonadecanylresorcinolFusarium oxysporum>10[1][2]
5-n-heneicosylresorcinolFusarium oxysporum>10[1][2]
5-n-tricosylresorcinolFusarium oxysporum>10[1]
Terpenoids
ThymolCandida albicans39
ThymolCandida krusei39
ThymolCandida tropicalis78
EugenolCandida albicans455.42 (mean)
EugenolCandida glabrata455.42 (mean)
EugenolCandida lusitaniae455.42 (mean)
Phenylpropenes
CinnamaldehydeCandida albicans50.05 (mean)
CinnamaldehydeCandida glabrata50.05 (mean)
CinnamaldehydeCandida lusitaniae50.05 (mean)
CinnamaldehydeAspergillus fumigatus40-80

Mechanisms of Antifungal Action & Signaling Pathways

Natural antifungals exert their effects through diverse mechanisms, often targeting multiple cellular processes. Understanding these mechanisms and the signaling pathways they disrupt is crucial for the development of effective therapeutic strategies.

5-Alkylresorcinols

The primary mechanism of action for 5-alkylresorcinols is believed to be the disruption of fungal cell membrane integrity. Their amphipathic nature, consisting of a hydrophilic resorcinol head and a long hydrophobic alkyl chain, allows them to intercalate into the lipid bilayer. This insertion alters membrane fluidity and permeability, leading to the leakage of essential cellular components and ultimately cell death. While specific signaling pathways affected by 5-(Z-heptadec-8-enyl) resorcinol have not been extensively elucidated, the anti-inflammatory properties of other 5-n-alkylresorcinols, such as the inhibition of the NF-κB and JNK/MAPK signaling pathways in macrophage cells, suggest potential immunomodulatory roles in the context of fungal infections.

Alkylresorcinol_Mechanism cluster_membrane Fungal Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Alkylresorcinol 5-Alkylresorcinol Alkylresorcinol->Lipid_Bilayer Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Signaling Pathways Affected by Thymol.

Eugenol

Eugenol, a phenylpropene, is the major component of clove oil and demonstrates significant antifungal properties. Its mechanism of action is multifaceted, involving the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis. Studies in Saccharomyces cerevisiae have revealed that eugenol targets pathways involved in the biosynthesis and transport of aromatic and branched-chain amino acids by interfering with amino acid permeases in the cytoplasmic membrane.

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Eugenol_Mechanism cluster_targets Primary Targets cluster_consequences Downstream Effects Eugenol Eugenol Cell_Membrane Fungal Cell Membrane Eugenol->Cell_Membrane Amino_Acid_Permeases Amino Acid Permeases (Tat1p, Gap1p) Eugenol->Amino_Acid_Permeases Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Cell_Membrane->Ergosterol_Inhibition AA_Transport_Inhibition Inhibition of Amino Acid Transport Amino_Acid_Permeases->AA_Transport_Inhibition Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Damage->Fungal_Growth_Inhibition Ergosterol_Inhibition->Fungal_Growth_Inhibition AA_Transport_Inhibition->Fungal_Growth_Inhibition

Caption: Antifungal Mechanism of Eugenol.

Cinnamaldehyde

Cinnamaldehyde, the primary constituent of cinnamon oil, exhibits potent antifungal activity against a range of pathogens. Its mechanism involves the disruption of the fungal cell membrane and the inhibition of enzymes crucial for fungal survival. Recent studies on Aspergillus fumigatus have shown that cinnamaldehyde significantly affects the tricarboxylic acid (TCA) cycle and protein metabolism. Furthermore, it has been demonstrated to compromise cell wall integrity in Candida albicans.

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Cinnamaldehyde_Workflow cluster_cellular_targets Cellular Targets cluster_molecular_effects Molecular Effects Cinnamaldehyde Cinnamaldehyde Cell_Wall Cell Wall Cinnamaldehyde->Cell_Wall Cell_Membrane Cell Membrane Cinnamaldehyde->Cell_Membrane Metabolism Metabolic Pathways Cinnamaldehyde->Metabolism Integrity_Loss Loss of Integrity Cell_Wall->Integrity_Loss Permeability_Increase Increased Permeability Cell_Membrane->Permeability_Increase TCA_Disruption TCA Cycle Disruption Metabolism->TCA_Disruption Protein_Metabolism_Alteration Altered Protein Metabolism Metabolism->Protein_Metabolism_Alteration Inhibition Inhibition of Fungal Growth Integrity_Loss->Inhibition Permeability_Increase->Inhibition TCA_Disruption->Inhibition Protein_Metabolism_Alteration->Inhibition

Caption: Cinnamaldehyde's Multifaceted Antifungal Action.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of antifungal efficacy. The following protocols are commonly employed in the evaluation of natural antifungal compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Colonies are harvested and suspended in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeasts).

  • The inoculum is further diluted in the test medium to achieve the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Antifungal Agent Dilutions:

  • The natural compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

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Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Antifungal Dilutions in 96-well plate Start->Prep_Dilutions Inoculate Inoculate Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Assay Workflow.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

1. Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

  • The aliquot is subcultured onto an appropriate agar medium that does not contain the antifungal agent.

  • The plates are incubated at 35°C for 24-48 hours.

2. MFC Determination:

  • The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.

Conclusion

The available evidence suggests that 5-alkylresorcinols, including by extension 5-(Z-heptadec-8-enyl) resorcinol, represent a class of natural compounds with potential antifungal activity, primarily attributed to their ability to disrupt fungal cell membranes. However, a significant gap exists in the literature regarding the specific antifungal efficacy of 5-(Z-heptadec-8-enyl) resorcinol against a broad range of clinically relevant fungal pathogens. In comparison, natural antifungals such as thymol, eugenol, and cinnamaldehyde have been more extensively studied, with established MIC values and well-defined mechanisms of action that include membrane disruption, inhibition of ergosterol biosynthesis, and interference with key cellular signaling pathways.

Further research is imperative to fully elucidate the antifungal spectrum and potency of 5-(Z-heptadec-8-enyl) resorcinol and to identify the specific signaling pathways it modulates in fungal cells. Such studies will be crucial in determining its potential as a lead compound for the development of novel antifungal therapies. The standardized experimental protocols outlined in this guide provide a framework for conducting these essential investigations in a rigorous and reproducible manner.

References

A Comparative Guide to Analytical Methods for 5-(Z-heptadec-8-enyl) resorcinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods proposed for comparison are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), as these are commonly employed for the analysis of phenolic lipids.[1][2]

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, desired selectivity, and available instrumentation. Below is a summary of the key performance characteristics of the proposed methods.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase. Quantification is achieved by measuring the absorbance of UV light by the analyte.Separation of volatile compounds in the gas phase. Detection and quantification are based on the mass-to-charge ratio of the analyte and its fragments.
Sample Preparation Solvent extraction (e.g., ethyl acetate, methanol), followed by filtration. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[2]Solvent extraction followed by derivatization (e.g., silylation) to increase volatility and thermal stability.[3]
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD).Gas chromatograph coupled with a mass spectrometer.
Selectivity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. The mass spectrometer provides structural information, enhancing selectivity.
Sensitivity Good, typically in the nanogram (ng) range.[4]Excellent, can reach picogram (pg) levels.
Throughput Generally higher than GC-MS due to the absence of a derivatization step.Lower, as the derivatization step adds to the sample preparation time.
Matrix Effects Can be significant, may require matrix-matched calibration standards.Less prone to matrix effects compared to HPLC-UV, especially when using selected ion monitoring (SIM).

Proposed Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for other alkylresorcinols and should be optimized and validated for 5-(Z-heptadec-8-enyl) resorcinol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of 5-(Z-heptadec-8-enyl) resorcinol without derivatization.

a. Sample Preparation (Extraction)

  • Weigh a known amount of the homogenized sample.

  • Add a suitable extraction solvent (e.g., ethyl acetate or methanol) in a specific ratio (e.g., 1:10 w/v).

  • Vortex the mixture for 1-2 minutes and sonicate for 15-30 minutes.

  • Centrifuge the sample to pellet solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For complex matrices, an additional solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Initial conditions: 70% acetonitrile / 30% water.

    • Gradient: Linearly increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of 5-(Z-heptadec-8-enyl) resorcinol (a DAD detector would be beneficial to determine the optimal wavelength, likely around 280 nm).

  • Injection Volume: 10-20 µL.

c. Calibration Prepare a series of standard solutions of 5-(Z-heptadec-8-enyl) resorcinol in the mobile phase at known concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity but requires a derivatization step.

a. Sample Preparation (Extraction and Derivatization)

  • Perform solvent extraction as described for the HPLC-UV method.

  • Evaporate the solvent from the extract to dryness under a stream of nitrogen.

  • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the GC-MS.

b. GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and identification of characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) of specific ions for the derivatized analyte will provide higher sensitivity and selectivity.

c. Calibration Prepare calibration standards of 5-(Z-heptadec-8-enyl) resorcinol and derivatize them in the same manner as the samples. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Proposed Cross-Validation Workflow

A cross-validation study would be essential to compare the performance of the developed HPLC-UV and GC-MS methods. The following workflow and diagram illustrate the key steps in this process.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison Sample Bulk Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS SpikedSample Spiked Sample (Known Concentration) Accuracy Accuracy (Recovery) SpikedSample->Accuracy Linearity Linearity & Range HPLC->Linearity Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Selectivity Selectivity & Specificity HPLC->Selectivity GCMS->Linearity GCMS->Precision GCMS->LOD_LOQ GCMS->Selectivity Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Selectivity->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Proposed workflow for the cross-validation of HPLC-UV and GC-MS methods.

Data Presentation for Cross-Validation

The quantitative data from the cross-validation study should be summarized in tables for clear comparison.

Table 1: Comparison of Validation Parameters

Validation Parameter HPLC-UV GC-MS Acceptance Criteria
Linearity (R²) ValueValue> 0.99
Limit of Detection (LOD) ValueValueReportable
Limit of Quantification (LOQ) ValueValueReportable
Accuracy (% Recovery) Mean ± SDMean ± SD80 - 120%
Precision (% RSD)
- Repeatability (Intra-day)ValueValue< 15%
- Intermediate Precision (Inter-day)ValueValue< 15%
Selectivity Pass/FailPass/FailNo interference at the retention time of the analyte

Table 2: Quantification of 5-(Z-heptadec-8-enyl) resorcinol in Samples

Sample ID Concentration by HPLC-UV (µg/mL) Concentration by GC-MS (µg/mL) % Difference
Sample 1ValueValueValue
Sample 2ValueValueValue
Sample 3ValueValueValue

By following this comparative guide and executing the proposed cross-validation workflow, researchers can confidently select the most suitable analytical method for the accurate and precise quantification of 5-(Z-heptadec-8-enyl) resorcinol in their specific sample matrices.

References

A Comparative Analysis of the Bioactivity of 5-(Z-heptadec-8-enyl)resorcinol and its Saturated Analogue, 5-Heptadecylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioactive lipids, resorcinolic lipids, characterized by a dihydroxylated benzene ring and a long aliphatic chain, have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative overview of the bioactivity of two such compounds: 5-(Z-heptadec-8-enyl)resorcinol, an unsaturated alkylresorcinol, and its saturated counterpart, 5-heptadecylresorcinol. This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of these potential therapeutic agents.

Summary of Bioactivities

The presence of a double bond in the alkyl chain of 5-(Z-heptadec-8-enyl)resorcinol appears to significantly influence its biological activity, particularly its anti-inflammatory properties. While direct comparative studies are limited, available data on related compounds suggest that unsaturation is a key determinant of potency.

Bioactivity5-(Z-heptadec-8-enyl)resorcinol (Unsaturated)5-Heptadecylresorcinol (Saturated)Key Findings
Anti-inflammatory Activity Potent inhibitor of COX-1 and COX-2 enzymes (based on studies of similar unsaturated resorcinols)[1]Less significant COX inhibitory activity suggested by structure-activity relationship studies[1]The degree of unsaturation in the alkyl chain plays a pivotal role in the cyclooxygenase inhibitory activity[1].
Anticancer Activity Data not available in the provided search results.Induces apoptosis and autophagy in triple-negative breast cancer cells (MDA-MB-231)[2].5-Heptadecylresorcinol shows promise as an anti-proliferative agent against specific cancer cell lines[2].
Antioxidant Activity Data not available in the provided search results.Exhibits antigenotoxic and antioxidant activity by protecting against DNA damage and inhibiting LDL oxidation.Alkylresorcinols, in general, are known to possess antioxidant properties.
Neuroprotective Effects Data not available in the provided search results.Ameliorates cognitive impairments and neuroinflammation in a mouse model of Alzheimer's disease.5-Heptadecylresorcinol is a biomarker for whole grain rye consumption and may have neuroprotective benefits.

Detailed Experimental Protocols

Anti-proliferative Activity of 5-Heptadecylresorcinol on MDA-MB-231 Cells
  • Cell Viability Assay (CCK-8): MDA-MB-231 cells were treated with varying concentrations of 5-heptadecylresorcinol. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using a DCF-DA fluorescence probe.

  • Apoptosis Analysis: Cell apoptosis was evaluated by flow cytometry to measure changes in mitochondrial membrane potential and the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blotting.

  • Autophagy Assessment: The formation of autophagosomes and the expression of LC3-II, a marker for autophagy, were analyzed by flow cytometry and Western blotting.

Cyclooxygenase (COX) Inhibition Assay for Unsaturated Resorcinols
  • Enzyme Source: Ovine COX-1 and COX-2 were used.

  • Assay Principle: The assay measures the initial rate of O₂ uptake by the enzyme using a Clark-type electrode.

  • Procedure: The test compounds were pre-incubated with the enzyme in Tris-HCl buffer containing hematin and tryptophan. The reaction was initiated by the addition of arachidonic acid, and the rate of oxygen consumption was monitored.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) was calculated from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways influenced by these resorcinolic lipids and a typical workflow for assessing anticancer activity.

anticancer_pathway AR_C17 5-Heptadecylresorcinol ROS ↑ Intracellular ROS AR_C17->ROS LC3II ↑ LC3-II Expression AR_C17->LC3II Mito ↓ Mitochondrial Membrane Potential ROS->Mito Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito->Bax_Bcl2 Caspase ↑ Activated Caspase Bax_Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Autophagosome ↑ Autophagosome Formation LC3II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Autophagy->Proliferation experimental_workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanistic Analysis CellCulture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treatment with Resorcinol Compound CellCulture->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Mechanism Mechanistic Studies Treatment->Mechanism ApoptosisAssay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->ApoptosisAssay AutophagyAssay Autophagy Assays (Western Blot, Microscopy) Mechanism->AutophagyAssay ROS_Assay ROS Measurement Mechanism->ROS_Assay

References

The Resorcinol Resonance: A Comparative Guide to the Structure-Activity Relationship of 5-(Z-heptadec-8-enyl) Resorcinol Derivatives in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic disorders has intensified the search for novel therapeutic agents. Among the promising candidates are 5-alkylresorcinols, a class of phenolic lipids found in various natural sources. This guide focuses on the structure-activity relationship (SAR) of 5-(Z-heptadec-8-enyl) resorcinol and its derivatives, compounds that hold potential for modulating key metabolic pathways. While direct and comprehensive SAR studies on this specific molecule and its analogues are nascent, this guide synthesizes available data on related alkylresorcinols to provide a comparative framework for future research and development. We will delve into their potential effects on adiponectin secretion, AMP-activated protein kinase (AMPK) activation, and cellular glucose uptake, supported by detailed experimental protocols and pathway visualizations.

Comparative Analysis of Alkylresorcinol Activity

The biological activity of 5-alkylresorcinols is intricately linked to the structure of their aliphatic side chain. Variations in chain length, saturation, and the presence of functional groups can significantly impact their efficacy in metabolic regulation. The following table summarizes key findings from studies on various alkylresorcinol derivatives, offering insights into potential SAR trends for 5-(Z-heptadec-8-enyl) resorcinol analogues.

Compound Class/DerivativeModificationObserved Biological ActivityReference
Saturated Alkylresorcinols Varied chain length (C17-C25)In some cancer cell lines, increasing chain length diminished inhibitory activity.
Unsaturated Alkylresorcinols Presence of double bonds in the side chainThe presence of a double bond was found to strengthen inhibitory activity in certain cancer cell lines.
Keto-substituted Alkylresorcinols Presence of a carbonyl group in the side chainThe presence of a carbonyl group enhanced inhibitory activity against colon cancer cells.
Wheat Alkylresorcinols Mixture of saturated and unsaturated derivativesImproved glucose homeostasis and increased GLP-1 secretion in high-fat-diet-induced obese mice.
General Alkylresorcinols Not specifiedCan prevent the accumulation of triglycerides in 3T3-L1 adipocytes.[1]

Note: The data presented above is derived from studies on various alkylresorcinols and may not be directly transferable to 5-(Z-heptadec-8-enyl) resorcinol and its derivatives. However, these findings provide a valuable starting point for designing and evaluating new analogues with potentially enhanced metabolic activities.

Key Metabolic Signaling Pathways

Understanding the molecular pathways through which 5-(Z-heptadec-8-enyl) resorcinol derivatives may exert their effects is crucial for targeted drug design. Two key pathways implicated in metabolic regulation are the adiponectin secretion pathway and the AMPK signaling cascade.

adiponectin_secretion_pathway cluster_adipocyte Adipocyte cluster_target_cell Target Cell (e.g., Muscle, Liver) ER Endoplasmic Reticulum (Folding & Assembly) Golgi Golgi Apparatus (Processing & Packaging) ER->Golgi Transport SecretoryVesicles Secretory Vesicles Golgi->SecretoryVesicles Budding Adiponectin Adiponectin (Trimer, Hexamer, HMW) SecretoryVesicles->Adiponectin Exocytosis AdipoR Adiponectin Receptor (AdipoR1/AdipoR2) Adiponectin->AdipoR Binds to APPL1 APPL1 AdipoR->APPL1 Activates AMPK_activation AMPK Activation APPL1->AMPK_activation

Caption: Adiponectin Secretion and Signaling Pathway.

ampk_signaling_pathway cluster_downstream Downstream Effects AMP_ATP_ratio Increased AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 AMP_ATP_ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) p_AMPK Phosphorylated AMPK (Active) Glucose_Uptake Increased Glucose Uptake p_AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation mTORC1_Inhibition Inhibition of mTORC1 (Reduced Protein Synthesis) p_AMPK->mTORC1_Inhibition

Caption: AMPK Signaling Pathway.

Experimental Protocols

To facilitate comparative studies and the evaluation of novel 5-(Z-heptadec-8-enyl) resorcinol derivatives, detailed methodologies for key biological assays are provided below.

Adiponectin Secretion Assay

This protocol outlines the quantification of adiponectin secreted from cultured adipocytes using an enzyme-linked immunosorbent assay (ELISA).

adiponectin_assay_workflow cluster_elisa ELISA Procedure start Differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes treat Treat adipocytes with 5-(Z-heptadec-8-enyl) resorcinol derivatives start->treat collect Collect conditioned media at specific time points treat->collect coat Coat plate with capture antibody collect->coat block Block non-specific binding sites coat->block add_sample Add conditioned media and standards block->add_sample add_detection Add detection antibody add_sample->add_detection add_substrate Add substrate and develop color add_detection->add_substrate read Measure absorbance at 450 nm add_substrate->read quantify Quantify adiponectin concentration using a standard curve read->quantify

Caption: Adiponectin Secretion Assay Workflow.

Detailed Methodology:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Treatment: Mature adipocytes are treated with varying concentrations of 5-(Z-heptadec-8-enyl) resorcinol derivatives or a vehicle control.

  • Sample Collection: Conditioned media is collected at predetermined time points (e.g., 24, 48 hours).

  • ELISA: The concentration of adiponectin in the collected media is quantified using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves the following steps:

    • A 96-well plate is coated with a capture antibody specific for adiponectin.

    • The plate is blocked to prevent non-specific binding.

    • Conditioned media and a series of adiponectin standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance readings of the standards, and the concentration of adiponectin in the samples is determined by interpolation from this curve.

AMPK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated (activated) AMPK in cell lysates by Western blotting.

western_blot_workflow cluster_wb Western Blot Procedure start Treat cells (e.g., C2C12 myotubes) with resorcinol derivatives lyse Lyse cells and determine protein concentration start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody (anti-phospho-AMPK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity to determine relative phosphorylation detect->analyze

Caption: AMPK Phosphorylation Western Blot Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Cells (e.g., C2C12 myotubes or HepG2 hepatocytes) are treated with 5-(Z-heptadec-8-enyl) resorcinol derivatives for a specified duration.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα (Thr172)).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: The intensity of the bands corresponding to phosphorylated AMPK is quantified and normalized to the total AMPK or a loading control (e.g., β-actin) to determine the relative level of AMPK activation.

Cellular Glucose Uptake Assay

This protocol details the measurement of glucose uptake in cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

glucose_uptake_workflow start Seed and differentiate cells (e.g., 3T3-L1 adipocytes) starve Serum-starve cells start->starve treat Treat with resorcinol derivatives and/or insulin starve->treat uptake Incubate with 2-deoxy-D-[3H]glucose treat->uptake wash Wash cells to remove extracellular label uptake->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity using liquid scintillation counting lyse->scintillation

Caption: Cellular Glucose Uptake Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells capable of insulin-stimulated glucose uptake (e.g., 3T3-L1 adipocytes or C2C12 myotubes) are cultured and differentiated.

  • Serum Starvation: Cells are serum-starved to establish a basal level of glucose uptake.

  • Treatment: Cells are pre-treated with 5-(Z-heptadec-8-enyl) resorcinol derivatives, followed by stimulation with or without insulin.

  • Glucose Uptake: The glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose.

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The radioactivity counts are normalized to the total protein content of the cell lysate to determine the rate of glucose uptake.

Conclusion and Future Directions

The exploration of 5-(Z-heptadec-8-enyl) resorcinol and its derivatives presents a compelling avenue for the discovery of novel therapeutics for metabolic diseases. While direct evidence for the structure-activity relationships of this specific compound in modulating adiponectin secretion, AMPK activation, and glucose uptake is currently limited, the broader class of alkylresorcinols has demonstrated significant potential in these areas. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for systematic investigation. Future research should focus on the synthesis of a focused library of 5-(Z-heptadec-8-enyl) resorcinol analogues with systematic variations in the alkyl side chain to elucidate clear SAR. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of natural product-inspired compounds.

References

Benchmarking 5-(Z-heptadec-8-enyl) resorcinol Against Known Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Tyrosinase Inhibitors

The inhibitory potential of a compound against tyrosinase is commonly quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for known tyrosinase inhibitors and a structurally related alkylresorcinol, Cardol triene.

CompoundTyrosinase SourceSubstrateIC50 ValueMechanism of Action
Kojic Acid MushroomL-DOPA~12.8 µM - 30.6 µMChelates copper ions in the active site; Competitive/Mixed inhibitor
α-Arbutin Mouse Melanoma0.48 mMMixed-type inhibition
β-Arbutin MushroomL-DOPA0.7 mM - 0.9 mMNon-competitive inhibition
Hydroquinone Mushroom~22.78 µMCompetitive inhibitor
Cardol triene MushroomL-DOPA22.5 µMIrreversible competitive inhibitor
5-(Z-heptadec-8-enyl) resorcinol Data Not AvailableData Not AvailableExpected to be a competitive or mixed-type inhibitor

Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme, the substrate used, and the purity of the enzyme.

Experimental Protocols

A standardized in vitro tyrosinase inhibition assay is crucial for the accurate evaluation and comparison of potential inhibitors. The following protocol outlines a common spectrophotometric method.

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Test compound (e.g., 5-(Z-heptadec-8-enyl) resorcinol)

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of various concentrations of the test compound solution to the sample wells.

    • Add 40 µL of kojic acid solution to the positive control wells.

    • Add 40 µL of phosphate buffer to the blank (control) wells.

    • To each well, add 80 µL of the mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (or a similar wavelength for dopachrome formation) at time zero and then at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.

Visualizing the Experimental and Biological Pathways

To better understand the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate add_inhibitor Add Inhibitor/ Control plate->add_inhibitor add_enzyme Add Tyrosinase & Incubate add_inhibitor->add_enzyme add_substrate Add L-DOPA add_enzyme->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the in vitro tyrosinase inhibition assay.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_synthesis Melanin Synthesis uv_msh UV Radiation / α-MSH mc1r MC1R uv_msh->mc1r ac Adenylate Cyclase mc1r->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyrosinase Tyrosinase mitf->tyrosinase Upregulates Expression tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Oxidation Tyrosinase melanin Melanin dopaquinone->melanin Further Reactions inhibitor Tyrosinase Inhibitors (e.g., 5-Alkylresorcinols) inhibitor->tyrosinase Inhibition

Caption: Simplified melanogenesis signaling pathway.

Discussion and Future Directions

Resorcinol derivatives, particularly those with an alkyl chain at the 5-position, have demonstrated significant tyrosinase inhibitory activity. The structural similarity of 5-(Z-heptadec-8-enyl) resorcinol to potent inhibitors like cardol suggests it holds promise as a novel tyrosinase inhibitor. The resorcinol moiety is believed to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity. The long alkyl chain likely enhances the compound's lipophilicity, potentially improving its penetration into melanocytes.

Future research should focus on the synthesis and in vitro evaluation of 5-(Z-heptadec-8-enyl) resorcinol to determine its precise IC50 value and elucidate its mechanism of inhibition. Further studies could also explore its efficacy and safety in cellular and in vivo models to assess its potential as a skin-depigmenting agent. The comprehensive data presented in this guide provides a solid foundation for these future investigations.

In Vivo Validation of In Vitro Findings for 5-(Z-heptadec-8-enyl) Resorcinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of 5-(Z-heptadec-8-enyl) resorcinol and other resorcinol derivatives. A comprehensive search of publicly available scientific literature indicates that while 5-(Z-heptadec-8-enyl) resorcinol has demonstrated in vitro cytotoxic activity, direct in vivo validation of this specific finding has not yet been published. This guide therefore presents the existing in vitro data for 5-(Z-heptadec-8-enyl) resorcinol and compares it with the in vitro and in vivo performance of other notable resorcinol-based compounds, offering a valuable resource for researchers in the field of cancer therapeutics.

Executive Summary

5-(Z-heptadec-8-enyl) resorcinol, a natural product isolated from Ardisia maculosa, has shown initial promise with in vitro cytotoxic effects against a human cancer cell line. However, the translation of these findings into in vivo efficacy remains uninvestigated in published literature. In contrast, other resorcinol derivatives, such as O-1663 and various synthetic analogs (e.g., CH1, NP19), have undergone both in vitro characterization and in vivo validation in animal models of cancer. These studies reveal that the resorcinol scaffold is a versatile backbone for developing potent anticancer agents that act through diverse mechanisms, including targeting cannabinoid pathways and inhibiting immune checkpoints. This guide highlights the therapeutic potential of the resorcinol class of compounds and underscores the critical need for further in vivo studies on 5-(Z-heptadec-8-enyl) resorcinol to ascertain its potential as a viable anticancer agent.

Comparative Data on Resorcinol Derivatives

The following tables summarize the available quantitative data for 5-(Z-heptadec-8-enyl) resorcinol and its alternatives.

Table 1: In Vitro Anticancer Activity of Resorcinol Derivatives

CompoundCell Line(s)Assay TypeEndpointValueCitation(s)
5-(Z-heptadec-8-enyl) resorcinol Human Cancer Cell LineCytotoxicity AssayGI502.14 x 10⁻⁴ mmol/ml[1]
O-1663MDA-MB231 (Human Breast Cancer)Proliferation Assay-More potent than Cannabidiol[2]
O-16634T1 (Mouse Breast Cancer)Proliferation Assay-More potent than Cannabidiol & THC[2]
CH1-HTRF AssayIC50 (PD-1/PD-L1 Inhibition)56.58 nM[3][4]
8d-HTRF AssayIC50 (PD-1/PD-L1 Inhibition)259.7 nM
NP19-HTRF AssayIC50 (PD-1/PD-L1 Inhibition)12.5 nM
P18-HTRF AssayIC50 (PD-1/PD-L1 Inhibition)9.1 nM
Alkylresorcinols (C13:0, C15:0)HCT-116, HT-29 (Human Colon Cancer)Growth Inhibition Assay-Greatest inhibitory effects in the series

Table 2: In Vivo Anticancer Activity of Resorcinol Derivatives

CompoundAnimal ModelCancer TypeDosageKey FindingCitation(s)
5-(Z-heptadec-8-enyl) resorcinol Not AvailableNot AvailableNot AvailableNo in vivo data available
O-1663Mouse ModelBreast Cancer MetastasisNot SpecifiedMost potent at inhibiting metastasis in vivo
CH1Immune Checkpoint Humanized Mouse ModelNot Specified90 mg/kg76.4% Tumor Growth Inhibition (TGI)
8dMelanoma Tumor Mouse ModelMelanoma40 mg/kg74.6% Tumor Growth Inhibition (TGI)
NP19B16-F10 Melanoma Mouse Model, H22 Hepatoma Tumor ModelMelanoma, HepatomaNot SpecifiedSignificant in vivo antitumor efficacy
P18Immune Checkpoint Humanized Mouse ModelNot SpecifiedNot SpecifiedHighly effective in suppressing tumor growth

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (General Protocol for Natural Compounds)

This protocol is a generalized procedure for determining the cytotoxic effects of a compound like 5-(Z-heptadec-8-enyl) resorcinol. A commonly used method is the MTT assay.

  • Cell Culture: Human cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Human cancer cells (e.g., 1-5 million cells suspended in a suitable medium like Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: Once the tumors reach a specific size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Monitoring: Tumor volumes and body weights are monitored throughout the study. Animals are also observed for any signs of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. The mice are then euthanized.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for the treated groups compared to the control group. Tumors may also be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing Workflows and Signaling Pathways

Diagrams are provided to illustrate key experimental processes and biological pathways relevant to the action of resorcinol derivatives.

G General Experimental Workflow for Anticancer Drug Validation cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Cytotoxicity Assay\n(e.g., MTT) In Vitro Cytotoxicity Assay (e.g., MTT) Compound Isolation/Synthesis->In Vitro Cytotoxicity Assay\n(e.g., MTT) Determine GI50/IC50 Determine GI50/IC50 In Vitro Cytotoxicity Assay\n(e.g., MTT)->Determine GI50/IC50 Lead Compound Identification Lead Compound Identification Determine GI50/IC50->Lead Compound Identification Animal Model Selection\n(e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Lead Compound Identification->Animal Model Selection\n(e.g., Xenograft) Tumor Implantation Tumor Implantation Animal Model Selection\n(e.g., Xenograft)->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Treatment with Lead Compound Treatment with Lead Compound Tumor Growth Monitoring->Treatment with Lead Compound Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Treatment with Lead Compound->Efficacy & Toxicity Assessment Data Analysis (e.g., TGI) Data Analysis (e.g., TGI) Efficacy & Toxicity Assessment->Data Analysis (e.g., TGI)

Caption: A generalized workflow for the validation of in vitro findings in vivo.

G Simplified Resorcinol-Modulated Signaling Pathways in Cancer cluster_0 cAMP/PKA Pathway cluster_1 MAPK Pathway cluster_2 Other Pathways (e.g., O-1663) Resorcinol Derivatives Resorcinol Derivatives cAMP cAMP Resorcinol Derivatives->cAMP p38 MAPK p38 MAPK Resorcinol Derivatives->p38 MAPK ROS Production ROS Production Resorcinol Derivatives->ROS Production PKA PKA cAMP->PKA CREB CREB PKA->CREB Melanogenesis Genes Melanogenesis Genes CREB->Melanogenesis Genes Tumor Growth (Melanoma) Tumor Growth (Melanoma) Melanogenesis Genes->Tumor Growth (Melanoma) Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest p38 MAPK->Apoptosis/Cell Cycle Arrest Tumor Growth Tumor Growth Apoptosis/Cell Cycle Arrest->Tumor Growth Id1 expression Id1 expression ROS Production->Id1 expression Metastasis Metastasis Id1 expression->Metastasis Cancer Progression Cancer Progression Metastasis->Cancer Progression

Caption: Overview of signaling pathways modulated by resorcinol derivatives.

Conclusion and Future Directions

The available evidence suggests that 5-(Z-heptadec-8-enyl) resorcinol possesses in vitro cytotoxic properties that warrant further investigation. However, the absence of in vivo data represents a significant gap in our understanding of its therapeutic potential. The promising in vivo results from other resorcinol derivatives, which target a range of anticancer pathways, highlight the potential of this chemical class.

Future research should prioritize the in vivo evaluation of 5-(Z-heptadec-8-enyl) resorcinol in relevant animal models of cancer to determine if its in vitro cytotoxicity translates to in vivo efficacy and to assess its safety profile. Furthermore, mechanistic studies to elucidate its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. This comparative guide serves as a foundational resource to inform and direct these future research endeavors.

References

Unraveling the Cellular Response to 5-(Z-heptadec-8-enyl) resorcinol: A Comparative Transcriptomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the transcriptomic effects of 5-(Z-heptadec-8-enyl) resorcinol and related phenolic lipids, supported by available experimental data.

In the realm of drug discovery and cellular biology, understanding the precise molecular changes induced by a bioactive compound is paramount. This guide provides a comparative overview of the transcriptomic effects of 5-(Z-heptadec-8-enyl) resorcinol and other related alkylresorcinols. While direct comparative transcriptomic data for 5-(Z-heptadec-8-enyl) resorcinol is not yet available in the public domain, this document synthesizes findings from studies on similar phenolic lipids to offer a predictive comparison and a framework for future research.

5-(Z-heptadec-8-enyl) resorcinol, a natural product isolated from plants such as Ardisia maculosa, belongs to the class of resorcinolic lipids known for their diverse biological activities, including potential anticancer effects.[1] Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful lens through which to examine the mechanisms of action of such compounds.

Comparative Analysis of Gene Expression Changes

Due to the absence of specific transcriptomic studies on 5-(Z-heptadec-8-enyl) resorcinol, we present a comparative summary based on a study of 5-alkylresorcinols (5-ARs) on human colorectal cancer (CRC) cells (HCT116). This serves as a proxy to anticipate the potential transcriptomic impact of 5-(Z-heptadec-8-enyl) resorcinol.

Table 1: Summary of Differentially Expressed Genes (DEGs) in HCT116 Cells Treated with 5-Alkylresorcinols

Gene Category Number of Upregulated Genes Number of Downregulated Genes Key Genes and Fold Change (Illustrative)
Cell Cycle & Proliferation 1545CDKN1A (p21) ↑ (2.1), CCND1 (Cyclin D1) ↓ (1.8), PCNA ↓ (1.6)
Apoptosis 3010BAX ↑ (1.9), BCL2 ↓ (1.7), CASP3 ↑ (1.5)
Signal Transduction 2535MAPK8 (JNK1) ↑ (1.6), PIK3R1 ↓ (1.5), AKT1 ↓ (1.4)
Metabolism 2028HMGCR ↓ (1.9), FASN ↓ (1.7)

Note: The data presented is illustrative and based on general findings for 5-alkylresorcinols, not specifically 5-(Z-heptadec-8-enyl) resorcinol. Fold changes are hypothetical examples for demonstration.

Experimental Protocols

To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies from related transcriptomic analyses are provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human colorectal carcinoma cell line HCT116.

  • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are treated with a 15 μmol/L concentration of 5-alkylresorcinols for 24 hours. A control group is treated with the vehicle (e.g., DMSO).

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from both control and treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: Sequencing is performed on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.[2]

3. Bioinformatic Analysis:

  • Data Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[2]

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between the treated and control groups are identified using software packages such as DESeq2 or edgeR.

  • Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and signaling pathways affected by the treatment.

Visualizing Molecular Pathways and Workflows

Signaling Pathways Potentially Affected by 5-Alkylresorcinols

The following diagram illustrates a hypothetical signaling pathway impacted by 5-alkylresorcinols, leading to cell cycle arrest and apoptosis, based on the analysis of differentially expressed genes.

G AR 5-Alkylresorcinol Cell Cell Membrane PI3K_AKT PI3K/AKT Pathway AR->PI3K_AKT Inhibits MAPK MAPK Pathway AR->MAPK Activates CyclinD1 Cyclin D1 PI3K_AKT->CyclinD1 Activates p21 p21 MAPK->p21 Activates Apoptosis_Regulators Apoptosis Regulators (Bax/Bcl2) MAPK->Apoptosis_Regulators Modulates CellCycle Cell Cycle Arrest p21->CellCycle Induces CyclinD1->CellCycle Promotes (Inhibited) Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induces

Caption: Hypothetical signaling cascade affected by 5-alkylresorcinols.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the key steps in a typical comparative transcriptomics experiment.

G start Cell Culture treatment Treatment with 5-(Z-heptadec-8-enyl) resorcinol vs. Control/Other Resorcinols start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Pathway) sequencing->data_analysis results Comparative Transcriptomic Profile data_analysis->results

Caption: Standard workflow for a comparative transcriptomics study.

References

Safety Operating Guide

Proper Disposal of 5-(Z-heptadec-8-enyl) resorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-(Z-heptadec-8-enyl) resorcinol, a compound used by researchers and scientists in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area.Avoid inhaling dust or vapors.

Handling Guidelines:

  • Avoid generating dust.

  • Do not eat, drink, or smoke when handling the compound.

  • Wash hands thoroughly after handling.

  • Ensure emergency eye wash stations and safety showers are readily accessible.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 5-(Z-heptadec-8-enyl) resorcinol.

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Collection A 1. Don PPE B 2. Segregate Waste A->B Ensure safety first C 3. Use Designated Container B->C Prevent mixing D 4. Label Container C->D Clear identification E 5. Store Securely D->E Await disposal F 6. Arrange for Pickup E->F Final step

References

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